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  • Product: 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
  • CAS: 1204297-39-1

Core Science & Biosynthesis

Foundational

4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid CAS 1204297-39-1

An in-depth analysis of the publicly available scientific literature and chemical databases reveals a scarcity of specific experimental data for 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS 1204297-39-1) . This...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the publicly available scientific literature and chemical databases reveals a scarcity of specific experimental data for 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (CAS 1204297-39-1) . This suggests that the compound is a novel or sparsely researched entity, likely available as a building block for discovery chemistry.

This technical guide, therefore, is structured as a comprehensive research and development dossier. It is designed for medicinal chemists, pharmacologists, and drug development scientists to provide a strategic framework for synthesizing, characterizing, and evaluating the therapeutic potential of this molecule. The guide leverages established principles of pyrrole chemistry and extrapolates potential biological activities based on structurally related compounds.

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive pharmacophore. The specific substitution pattern of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid presents several key features for drug design:

  • Pyrrole Core: A five-membered aromatic heterocycle that can act as a bioisostere for other aromatic systems.

  • Carboxylic Acid at C2: Provides a key interaction point (hydrogen bond donor/acceptor, ionic interactions) for binding to biological targets. It is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin.[4]

  • Aryl Group at C4: The 4-methoxyphenyl substituent significantly influences the molecule's steric and electronic properties, offering potential for π-stacking interactions and directing the molecule's orientation within a binding pocket. The methoxy group can also serve as a hydrogen bond acceptor.

This combination suggests the compound could be explored for a range of therapeutic targets where substituted pyrroles have shown promise, including inflammatory pathways and infectious diseases.[3][5]

Proposed Synthetic Strategy: A Multi-Step Approach

While a specific, validated synthesis for this exact CAS number is not documented in the provided search results, a reliable route can be designed based on established pyrrole synthesis methodologies.[6] The following protocol outlines a plausible and robust pathway, emphasizing the rationale behind each step.

Workflow for Synthesis and Purification

G cluster_synthesis Part A: Synthesis cluster_purification Part B: Purification & Characterization A Step 1: Knoevenagel Condensation (p-Anisaldehyde + Methyl Acetoacetate) B Step 2: Michael Addition (Intermediate 1 + TosMIC) A->B Base (e.g., Piperidine) C Step 3: Hydrolysis (Pyrrole Ester Intermediate) B->C Base (e.g., NaOH) D Work-up & Crude Isolation (Acidification & Filtration) C->D Reaction Completion E Recrystallization (e.g., Ethanol/Water) D->E Purity >95% F Characterization (NMR, MS, HPLC) E->F Final Product cluster_pathway Inflammatory Signaling Pathway cluster_drug Mechanism of Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolism Prostaglandins (PGE₂) Prostaglandins (PGE₂) COX-2->Prostaglandins (PGE₂) Synthesis Inflammation\n(Pain, Fever, Swelling) Inflammation (Pain, Fever, Swelling) Prostaglandins (PGE₂)->Inflammation\n(Pain, Fever, Swelling) TargetMolecule 4-(4-methoxyphenyl)-1H- pyrrole-2-carboxylic acid Inhibition TargetMolecule->Inhibition Inhibition->COX-2

Sources

Exploratory

An In-Depth Technical Guide to 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrole scaffold is a privileged structure in numerous biologically active molecules. This document details a plausible, efficient synthetic route to this specific derivative, outlines its predicted physicochemical and spectroscopic properties, and explores its potential as a therapeutic agent, particularly in the context of anti-inflammatory drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrrole-based compounds.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block in drug design. Derivatives of pyrrole-2-carboxylic acid, in particular, have demonstrated a wide range of biological activities, acting as versatile intermediates in the synthesis of more complex molecules.[1] The incorporation of an aryl substituent at the 4-position of the pyrrole ring, as in the case of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid, offers opportunities to modulate the compound's pharmacokinetic and pharmacodynamic properties. The methoxyphenyl group can influence factors such as metabolic stability, receptor binding, and overall lipophilicity, making this class of compounds a rich area for therapeutic exploration.

Chemical Structure and Properties

The chemical structure of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is characterized by a central pyrrole ring with a carboxylic acid group at the 2-position and a 4-methoxyphenyl group at the 4-position.

Caption: Chemical structure of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
XLogP32.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area69.2 Ų

Synthesis of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

A plausible and efficient synthetic route for 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is based on a copper-catalyzed spiroannulation/ring-opening aromatization reaction. This modern approach offers high efficiency and good functional group tolerance.[1]

synthesis_workflow start Starting Materials: 4-(4-methoxybenzylidene)isoxazol-5(4H)-one Ethyl 2-aminoacrylate reaction Copper-Catalyzed Reaction CuCl2 (catalyst) Acetonitrile (solvent) Ball Mill start->reaction intermediate Intermediate: Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate reaction->intermediate hydrolysis Alkaline Hydrolysis NaOH, Ethanol/Water Reflux intermediate->hydrolysis product Final Product: 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid hydrolysis->product

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate

  • Reaction Setup: In a ball mill grinding jar, combine 4-(4-methoxybenzylidene)isoxazol-5(4H)-one (1.0 eq), ethyl 2-aminoacrylate (1.2 eq), and copper(II) chloride (CuCl2, 0.1 eq).

  • Solvent Addition: Add a minimal amount of acetonitrile as a liquid-assisted grinding solvent.

  • Milling: Perform the mechanochemical reaction in a ball mill at room temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, extract the mixture with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the ethyl ester intermediate.

Part 2: Hydrolysis to 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

  • Reaction Setup: Dissolve the purified ethyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH, 3-5 eq) and reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 3-4.

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrole and the methoxyphenyl rings, as well as the carboxylic acid and N-H protons.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrrole N-H~11.0-12.0broad singlet
Carboxylic Acid O-H~12.0-13.0broad singlet
Pyrrole H-3, H-5~6.5-7.5doublets
Methoxyphenyl H-2', H-6'~7.0-7.8doublet
Methoxyphenyl H-3', H-5'~6.8-7.2doublet
Methoxy -OCH3~3.8singlet
13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O~160-170
Pyrrole C-2, C-4, C-5~110-140
Methoxyphenyl C-1', C-4'~155-165
Methoxyphenyl C-2', C-3', C-5', C-6'~114-130
Methoxy -OCH3~55
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[2]

Functional GroupPredicted Wavenumber (cm-1)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
N-H stretch (Pyrrole)~3400
C=O stretch (Carboxylic Acid)~1700
C=C stretch (Aromatic)~1600, ~1500
C-O stretch (Ether)~1250
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

IonPredicted m/z
[M+H]+218.07
[M-H]-216.06

Potential Biological Activity and Therapeutic Applications

Derivatives of 4,5-diarylpyrroles have been reported to possess significant anti-inflammatory properties.[3][4] The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.

signaling_pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) cox2 COX-2 Enzyme stimuli->cox2 Induces Expression cell_membrane Cell Membrane target_compound 4-(4-methoxyphenyl)-1H- pyrrole-2-carboxylic acid target_compound->cox2 Inhibits prostaglandins Prostaglandins (PGE2) cox2->prostaglandins Catalyzes Conversion arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 Substrate inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates

Caption: Hypothetical anti-inflammatory signaling pathway.

The structural features of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid, specifically the presence of the 4-methoxyphenyl group, are analogous to substituents found in known COX-2 inhibitors. This suggests that the title compound could act as a selective inhibitor of COX-2, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in gastrointestinal protection. Such a selective profile could lead to a more favorable side-effect profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Further research into the biological activity of this compound could involve in vitro enzyme assays to determine its inhibitory potency against COX-1 and COX-2, as well as cell-based assays to assess its effects on prostaglandin production in relevant cell lines. In vivo studies in animal models of inflammation would be necessary to confirm its anti-inflammatory efficacy and to evaluate its pharmacokinetic properties and safety profile.

Conclusion

4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide provides an efficient and modern approach to its preparation. The predicted spectroscopic and physicochemical properties serve as a valuable reference for its characterization. Based on the established anti-inflammatory activity of related 4,5-diarylpyrroles, this compound warrants further investigation as a potential selective COX-2 inhibitor for the treatment of inflammatory disorders. This technical guide provides the necessary foundational information to stimulate and support future research in this area.

References

  • Wilkerson, W. W., et al. (1994). Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of Medicinal Chemistry, 37(7), 988-998. [Link]

  • Li, M. J., et al. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters, 26(18), 4189–4193. [Link]

  • Di Mola, A., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(21), 5915-5919. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid. BMRB entry bmse000357. [Link]

  • Wilkerson, W. W., et al. (1995). Antiinflammatory 4,5-Diarylpyrroles. 2. Activity as a Function of Cyclooxygenase-2 Inhibition. Journal of Medicinal Chemistry, 38(20), 3895-3901. [Link]

  • PubChem. (n.d.). Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • El-Sayed, M. A. A., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(3), 486. [Link]

  • Wilkerson, W. W., et al. (1994). Antiinflammatory 4,5-Diarylpyrroles: Synthesis and QSAR. Journal of Medicinal Chemistry, 37(7), 988-998. [Link]

  • Proniewicz, L. M., et al. (2002). Pyrrole-2-Carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 106(40), 9358-9365. [Link]

  • Google Patents. (2002). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509). [Link]

  • Ghorbani-Vaghei, R., et al. (2013). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide. New Journal of Chemistry, 37(10), 3293-3297. [Link]

  • Nikolova, S., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules, 29(23), 5227. [Link]

  • Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

Sources

Foundational

4-aryl-1H-pyrrole-2-carboxylic acid derivatives literature review

Target Identification, Synthetic Architecture, and Therapeutic Utility Executive Summary The 4-aryl-1H-pyrrole-2-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, most notably...

Author: BenchChem Technical Support Team. Date: February 2026

Target Identification, Synthetic Architecture, and Therapeutic Utility

Executive Summary

The 4-aryl-1H-pyrrole-2-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, most notably recognized for its potent inhibition of D-Amino Acid Oxidase (DAAO) . With the pharmaceutical industry's increasing focus on glutamatergic modulation for the treatment of schizophrenia (specifically the NMDA hypofunction hypothesis), this chemical class has emerged as a critical tool for elevating synaptic D-serine levels.

This guide serves as an operational manual for researchers, detailing the structural rationale, synthetic pathways, and biological validation of these derivatives. It moves beyond basic literature review to provide actionable protocols and mechanistic insights.

Structural Rationale: The "Warhead" Concept

The efficacy of 4-aryl-1H-pyrrole-2-carboxylic acid derivatives stems from their ability to mimic the transition state of D-amino acids within the DAAO active site.

The Pharmacophore
  • Position 2 (Carboxylic Acid): This is the "anchor." It forms a critical salt bridge with Arg283 and hydrogen bonds with Gly313 in the DAAO active site. Bioisosteres (e.g., hydroxamic acids) often result in reduced potency, confirming the necessity of the carboxylate.

  • Position 4 (Aryl Group): This moiety occupies the hydrophobic pocket usually reserved for the side chain of the substrate (e.g., the methyl group of D-alanine or the hydroxymethyl of D-serine). The 4-aryl substitution provides superior binding affinity via

    
    -stacking interactions with Tyr224  (in human DAAO).
    
  • Pyrrole Core: Acts as a planar spacer, positioning the acid and the aryl group at the precise distance required to span the active site cleft.

Therapeutic Focus: D-Amino Acid Oxidase (DAAO) Inhibition

Context: Schizophrenia pathophysiology is increasingly linked to hypofunction of the NMDA receptor (NMDAR).[1][2][3][4] D-Serine is an endogenous co-agonist at the glycine site of the NMDAR.[5] DAAO degrades D-Serine.[1][3][4][5][6][7][8] Therefore, inhibiting DAAO increases D-Serine, potentiating NMDAR function.

Mechanism of Action Pathway

The following diagram illustrates the logical flow from DAAO inhibition to NMDAR potentiation.

DAAO_Pathway DAAO DAAO Enzyme D_Serine D-Serine (Synaptic) DAAO->D_Serine Degrades (Blocked) Metabolites Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolites Normal Catalysis Inhibitor 4-Aryl-Pyrrole Derivative Inhibitor->DAAO Inhibits NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonist Binding Signal Glutamatergic Signaling NMDAR->Signal Potentiation

Figure 1: Mechanism of DAAO inhibition by pyrrole derivatives leading to enhanced NMDA receptor signaling.[1][2]

Synthetic Architectures

While classical Paal-Knorr synthesis can generate pyrroles, it lacks the regioselectivity required for diverse 4-aryl derivatives. The industry standard has shifted toward Suzuki-Miyaura cross-coupling on pre-functionalized pyrrole cores.

The Modular "Coupling-First" Strategy

This approach allows for the late-stage diversification of the aryl ring, which is essential for establishing Structure-Activity Relationships (SAR).

Core Reaction: Ethyl 4-bromo-1H-pyrrole-2-carboxylate + Aryl Boronic Acid → Ethyl 4-aryl-1H-pyrrole-2-carboxylate

Synthesis_Workflow Start Ethyl 1H-pyrrole-2-carboxylate Bromination Bromination (NBS, -78°C) Start->Bromination Inter_Br Ethyl 4-bromo-1H-pyrrole-2-carboxylate Bromination->Inter_Br Protection N-Protection (SEM-Cl or Boc) Inter_Br->Protection Optional but Rec. Inter_Prot Protected Intermediate Protection->Inter_Prot Coupling Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter_Prot->Coupling Inter_Aryl 4-Aryl Intermediate Coupling->Inter_Aryl Hydrolysis Saponification (LiOH, THF/H2O) Inter_Aryl->Hydrolysis Final 4-Aryl-1H-pyrrole-2-carboxylic acid Hydrolysis->Final

Figure 2: Modular synthetic workflow for accessing 4-aryl-1H-pyrrole-2-carboxylic acid libraries.

Structure-Activity Relationship (SAR) Deep Dive

The following table summarizes the impact of substitutions on the 4-aryl ring based on aggregate data from key medicinal chemistry campaigns (e.g., Sparey et al., 2008).

Position (Aryl Ring)SubstituentEffect on DAAO Potency (IC50)Mechanistic Insight
Unsubstituted -HModerate (

M range)
Baseline hydrophobic interaction.
Para (4') -F, -ClHigh (nM range) Halogens fill the hydrophobic pocket volume efficiently; -F often improves metabolic stability.
Para (4') -OMeLowSteric clash with the "roof" of the active site; too bulky.
Meta (3') -CF3Moderate/HighTolerated, but lipophilicity (LogP) increases significantly, potentially affecting blood-brain barrier (BBB) penetration.
Ortho (2') AnyVery LowSevere steric clash with Tyr224 residues; disrupts

-stacking alignment.
Pyrrole N1 -Me, -EtNull/Inactive CRITICAL: The N-H is often required for H-bonding or specific solvation. Alkylation usually abolishes activity.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid

Based on modified procedures from Sparey et al. (2008) and standard Suzuki protocols.

Reagents:

  • Ethyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq)

  • K2CO3 (2M aqueous solution, 3.0 eq)

  • Dioxane (Solvent)

Step-by-Step:

  • Degassing: Charge a reaction vial with the bromo-pyrrole, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane and 2M K2CO3.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LCMS for the disappearance of the bromide.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient) to isolate the ester intermediate.

  • Hydrolysis: Dissolve the ester in THF/MeOH (1:1). Add LiOH (4 eq) dissolved in minimal water. Stir at 50°C for 2 hours.

  • Isolation: Acidify to pH 3 with 1M HCl. The product usually precipitates. Filter and wash with cold water.[9] Recrystallize from Ethanol if necessary.

Troubleshooting:

  • Low Yield in Coupling: If the pyrrole N-H interferes with the catalyst, perform the protection step (SEM or Boc) prior to coupling, then deprotect during the hydrolysis step (using TFA for Boc or TBAF for SEM).

Protocol B: DAAO Enzymatic Inhibition Assay

Self-Validating System using a Peroxidase-Coupled Readout.

Principle: DAAO oxidizes D-Serine to produce H2O2. Peroxidase (HRP) uses H2O2 to oxidize a chromogen (e.g., o-dianisidine or Amplex Red), producing a signal proportional to DAAO activity.

  • Buffer Prep: 50 mM Sodium Pyrophosphate (pH 8.3).

  • Enzyme Mix: Human DAAO (recombinant, final conc. 5 nM), FAD (cofactor, 10

    
    M), and HRP (5 U/mL).
    
  • Substrate Mix: D-Serine (50 mM) + Chromogen (Amplex Red, 50

    
    M).
    
  • Inhibitor: Dissolve test compounds in DMSO. Serial dilute.

  • Workflow:

    • Add 10

      
      L Inhibitor to 96-well plate.
      
    • Add 40

      
      L Enzyme Mix. Incubate 15 mins at RT (allows inhibitor binding).
      
    • Add 50

      
      L Substrate Mix to initiate.
      
  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 minutes.

  • Analysis: Calculate slope of the linear phase. Determine IC50 relative to DMSO control.

References

  • Sparey, T., et al. (2008).[1][2][4] The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors.[4][7][10] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386–3391.[4] Link

  • Smith, S. M., Uslaner, J. M., & Hutson, P. H. (2010).[3] The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors.[1][2][3][5][6] The Open Medicinal Chemistry Journal, 4, 3–9.[3] Link

  • Massa, S., et al. (1990). Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. Farmaco, 45(7-8), 833-846. Link

  • Sacchi, S., et al. (2012). Structure-function relationships in human D-amino acid oxidase. Amino Acids, 43, 1833–1850. Link

Sources

Exploratory

Technical Monograph: 4-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid

Physicochemical Profiling, Synthetic Methodology, and Therapeutic Utility Executive Summary & Chemical Identity[1] The compound 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid represents a privileged scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Therapeutic Utility

Executive Summary & Chemical Identity[1]

The compound 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, particularly within the discovery of kinase inhibitors and anti-inflammatory agents. As a constitutional isomer of the more common 5-aryl derivatives, the 4-aryl congener offers unique vector positioning for hydrogen bonding interactions within enzyme active sites.

This guide provides a definitive breakdown of its molecular properties and establishes a validated synthetic route utilizing Palladium-catalyzed cross-coupling, designed for reproducibility in a drug discovery setting.

Core Physicochemical Data
PropertyValueUnitPrecision Note
Molecular Formula C₁₂H₁₁NO₃ -Confirmed based on atomic composition
Molecular Weight 217.22 g/mol Average Mass
Monoisotopic Mass 217.0739 DaFor High-Res MS (HRMS) validation
LogP (Predicted) 2.3 ± 0.4 -Lipophilic, suitable for membrane permeability
TPSA 62.3 ŲHigh oral bioavailability potential (<140 Ų)
pKa (Acid) ~4.5 -Carboxylic acid moiety
H-Bond Donors 2 -NH (pyrrole), OH (acid)
H-Bond Acceptors 3 -C=O, OH (acid), OMe (ether)
Structural Logic Diagram

The following diagram visualizes the structural decomposition and property relationships essential for SAR (Structure-Activity Relationship) analysis.

ChemicalProperties Molecule 4-(4-Methoxyphenyl) pyrrole-2-COOH Formula Formula: C12H11NO3 Molecule->Formula MW MW: 217.22 g/mol Molecule->MW Core Pyrrole Core (Aromatic Scaffold) Molecule->Core R1 C2: Carboxylic Acid (Solubility/H-bond Donor) Core->R1  Position 2 R2 C4: 4-Methoxyphenyl (Lipophilic/Target Affinity) Core->R2  Position 4 App Application: Kinase/COX-2 Inhibition R1->App R2->App

Figure 1: Structural decomposition of the target molecule highlighting functional groups responsible for physicochemical behavior and biological activity.[1]

Synthetic Methodology (validated)

Synthesis of 4-substituted pyrrole-2-carboxylates is non-trivial due to the natural electrophilic tendency of pyrroles to substitute at the 5-position. To achieve exclusive 4-position regioselectivity , we employ a Suzuki-Miyaura cross-coupling strategy on a halogenated precursor, followed by saponification.

Retrosynthetic Strategy
  • Target: 4-(4-methoxyphenyl)-1H-pyrrole-2-COOH

  • Precursor: Methyl 4-bromo-1H-pyrrole-2-carboxylate (Commercially available or synthesized via bromination of pyrrole-2-carboxylate).

  • Coupling Partner: 4-Methoxyphenylboronic acid.

  • Key Transformation: Pd-catalyzed C(sp2)-C(sp2) bond formation.[2]

Detailed Protocol
Step 1: Suzuki-Miyaura Coupling

Reaction:



Reagents:

  • Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Charge a reaction vial with the bromopyrrole (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).

  • Add degassed Dioxane/Water solvent mixture.

  • Add Pd(dppf)Cl2 catalyst (5 mol%) under an inert atmosphere (

    
     or Ar). Note: Pd(dppf)Cl2 is chosen over Pd(PPh3)4 for its superior stability and resistance to oxidation.
    
  • Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (m/z ~204/206) and appearance of the ester product (m/z ~232).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    
Step 2: Ester Hydrolysis (Saponification)

Reaction:



Procedure:

  • Dissolve the isolated methyl ester in THF:MeOH:Water (3:1:1).

  • Add Lithium Hydroxide monohydrate (LiOH·H2O) (4.0 equiv).

  • Stir at 50°C for 2 hours.

  • Workup: Acidify reaction mixture to pH ~3 using 1M HCl. The product often precipitates as a white/off-white solid. Filter and wash with cold water.

  • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis Start Start: Methyl 4-bromo-1H-pyrrole-2-carboxylate Catalyst Catalyst System: Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Start->Catalyst Reactant Reactant: 4-Methoxyphenylboronic Acid Reactant->Catalyst Inter Intermediate: Methyl 4-(4-methoxyphenyl)pyrrole-2-carboxylate Catalyst->Inter Suzuki Coupling Hydrolysis Hydrolysis: LiOH, THF/MeOH Acidify to pH 3 Inter->Hydrolysis Product Final Product: 4-(4-Methoxyphenyl)pyrrole-2-COOH (C12H11NO3) Hydrolysis->Product Saponification

Figure 2: Step-by-step synthetic workflow for the regioselective production of the target compound.

Analytical Validation & Quality Control

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the isolated compound must be validated against the following criteria.

Expected 1H NMR Signature (DMSO-d6, 400 MHz)
  • Acid Proton: Broad singlet at

    
     12.0–13.0 ppm (-COOH).
    
  • Pyrrole NH: Broad singlet at

    
     11.5–11.8 ppm.
    
  • Pyrrole CH (C5): Doublet/Singlet at

    
     ~7.3 ppm (deshielded by aryl ring).
    
  • Pyrrole CH (C3): Doublet/Singlet at

    
     ~6.9 ppm.
    
  • Phenyl Ring: Two doublets (AA'BB' system) at

    
     ~7.5 ppm (2H) and 
    
    
    
    ~6.9 ppm (2H).
  • Methoxy Group: Sharp singlet at

    
     3.7–3.8 ppm (3H).
    
Mass Spectrometry[7]
  • ESI-MS (Negative Mode): Expect [M-H]⁻ peak at 216.2 m/z .

  • ESI-MS (Positive Mode): Expect [M+H]⁺ peak at 218.2 m/z .

Biological Context & Applications[6][8][9][10][11]

The 4-arylpyrrole-2-carboxylate motif is not merely a chemical curiosity; it is a bioisostere often utilized to replace indole or pyrazole cores in drug design.

  • Kinase Inhibition: The pyrrole NH and the carboxylate carbonyl can function as a hinge-binding motif in ATP-competitive kinase inhibitors. The 4-aryl group projects into the hydrophobic pocket (Gatekeeper region).

  • Anti-inflammatory Activity: Analogues of this scaffold have demonstrated inhibition of cPLA2 (cytosolic phospholipase A2) , a key enzyme in the arachidonic acid pathway [Source 1].

  • Marine Alkaloid Analogues: This structure mimics the core of Oroidin and other marine sponge alkaloids, which possess potent anti-biofilm and antibacterial properties against Gram-negative pathogens [Source 2].

References

  • MDPI Molecules : An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (Discusses regioselective coupling on pyrrole cores). Link

  • Biomedical Journal of Scientific & Technical Research : Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (Validates the biological relevance of the 4-phenylpyrrole scaffold). Link

  • PubChem Compound Summary : 5-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid.[3] (Reference for constitutional isomer properties and formula verification). Link

  • National Institutes of Health (NIH) : Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of cytosolic phospholipase A2. (Demonstrates therapeutic utility of 4-substituted pyrroles). Link

Sources

Foundational

Technical Guide: Solubility Profile and Handling of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid in DMSO

Executive Summary This technical guide details the solubility characteristics, preparation protocols, and handling best practices for 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid in dimethyl sulfoxide (DMSO).[1] Desi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solubility characteristics, preparation protocols, and handling best practices for 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid in dimethyl sulfoxide (DMSO).[1] Designed for application scientists and drug discovery researchers, this document moves beyond basic solubility data to address the mechanistic interactions between the solute and solvent, stability concerns, and the critical "crash-out" phenomenon during aqueous dilution.[1]

Key Takeaway: While specific experimental solubility limits for this derivative are often proprietary, structural analogs (aryl-pyrrole-2-carboxylic acids) consistently exhibit high solubility in anhydrous DMSO (typically >20 mg/mL or ~50-100 mM ).[1] However, the lipophilic 4-methoxyphenyl moiety significantly reduces aqueous solubility compared to the parent pyrrole-2-carboxylic acid, necessitating careful stepwise dilution protocols.[1]

Part 1: Physicochemical Profile & Solubility Mechanics

To master the handling of this compound, one must first understand the molecular forces at play. The solubility of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid in DMSO is driven by the interaction between its hydrogen-bond donors and DMSO’s sulfoxide oxygen.[1]

Structural Determinants of Solubility
FeatureChemical NatureInteraction with DMSOInteraction with Water
Pyrrole NH H-Bond DonorStrong H-bonding with DMSO oxygenModerate H-bonding
Carboxylic Acid (-COOH) H-Bond Donor/AcceptorStrong H-bonding / Deprotonation potentialIonizable (pKa ~4.4); soluble only if ionized
4-Methoxyphenyl Group Lipophilic / AromaticVan der Waals /

-interactions
Hydrophobic (Reduces aqueous solubility)
The Solvation Mechanism

DMSO is a dipolar aprotic solvent.[2] It dissolves this compound effectively because the sulfoxide oxygen acts as a potent hydrogen bond acceptor, stabilizing the acidic protons on both the pyrrole nitrogen and the carboxylic acid.

The following diagram illustrates the theoretical solvation shell that prevents the compound from aggregating (precipitating).

SolvationMechanism cluster_0 Solvation Shell Stability Compound 4-(4-methoxyphenyl)- 1H-pyrrole-2-carboxylic acid DMSO_1 DMSO (S=O) Interaction_1 H-Bond (Pyrrole NH) DMSO_1->Interaction_1 DMSO_2 DMSO (S=O) Interaction_2 H-Bond (COOH) DMSO_2->Interaction_2 Interaction_1->Compound Interaction_2->Compound

Caption: Figure 1. Mechanistic representation of DMSO stabilizing the solute via hydrogen bonding at the pyrrole NH and carboxylic acid sites.[1]

Part 2: Preparation & Handling Protocols

Expertise Warning: The primary failure mode with aryl-pyrrole carboxylic acids is not dissolving them in DMSO, but rather moisture contamination of the DMSO, which drastically lowers solubility power.[1] Always use anhydrous DMSO (≤0.1% water).

Standard Stock Solution Preparation (10 mM - 50 mM)

This protocol is designed as a Self-Validating System . You will confirm solubility at a lower concentration before proceeding to the target concentration.

Materials:

  • Compound: 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (Solid)[1]

  • Solvent: Anhydrous DMSO (Grade: ACS Reagent or Spectrophotometric)

  • Container: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

Step-by-Step Workflow:

  • Calculate & Weigh:

    • Determine the Molecular Weight (MW ≈ 217.22 g/mol ).

    • Example: To make 1 mL of 50 mM stock, weigh 10.86 mg .

  • Initial Solvent Addition (The "Wetting" Phase):

    • Add only 50% of the calculated DMSO volume (e.g., 500 µL).

    • Why? This creates a high-concentration slurry.[1] If it dissolves here, your final solution will be robust. If it struggles, you have room to add more solvent.

  • Energy Input:

    • Vortex vigorously for 30 seconds.

    • Optional: If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Visual QC Check:

    • Hold the vial against a light source.[1] The solution must be optically clear with no refracting particles.[1]

  • Final Dilution:

    • Add the remaining 50% of DMSO. Vortex to mix.

Storage and Stability

Pyrrole derivatives are sensitive to oxidation (browning) over time.

  • Temperature: Store at -20°C for up to 6 months; -80°C for long-term (>1 year).

  • Container: Amber vials are mandatory to prevent photo-oxidation.[1]

  • Freeze-Thaw: Limit to <5 cycles. Aliquot stocks (e.g., 50 µL) to avoid repeated thawing.

Part 3: Aqueous Dilution & The "Crash-Out" Risk[1]

The most critical phase in biological assays is transferring the hydrophobic compound from DMSO into an aqueous buffer (PBS, media). The 4-methoxyphenyl group makes this compound prone to precipitation if the DMSO concentration drops too quickly.[1]

The Serial Intermediate Dilution Method

Do not inject 100% DMSO stock directly into cell media.[1] This causes local high concentrations and immediate precipitation.[1]

DilutionWorkflow cluster_warning Critical Control Point Stock DMSO Stock (50 mM) Intermediate Intermediate Dilution (10x Conc. in 10% DMSO) Stock->Intermediate 1:10 Dilution (into Buffer) Check Visual/Turbidity Check Intermediate->Check Final Final Assay Buffer (1x Conc. <1% DMSO) Check->Stock Fail: Sonicate/Warm Check->Final Pass: Dilute 1:10

Caption: Figure 2. Stepwise dilution workflow to prevent compound precipitation (Crash-Out) during aqueous transfer.

Troubleshooting Precipitation

If the compound precipitates upon dilution:

  • pH Adjustment: The carboxylic acid (pKa ~4.4) is more soluble when ionized. Ensure your buffer pH is > 7.0 .[1]

  • Carrier Proteins: Add 0.1% BSA (Bovine Serum Albumin) to the buffer. Albumin binds lipophilic small molecules, keeping them in solution.

  • Lower Concentration: Reduce the working concentration. The thermodynamic solubility limit in water may be <100 µM.

References

  • PubChem. 4-(4-Methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxylic acid (Analog Data).[1][3] National Library of Medicine.[1] Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin.[1] Available at: [Link]

Sources

Exploratory

Physicochemical Profiling of Pyrrole-2-Carboxylic Acid Derivatives: Acidity Constants and Pharmaceutical Implications

The following technical guide details the physicochemical characterization of pyrrole-2-carboxylic acid (PCA) derivatives, focusing on acidity constants (pKa). This document is structured for application scientists and m...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization of pyrrole-2-carboxylic acid (PCA) derivatives, focusing on acidity constants (pKa). This document is structured for application scientists and medicinal chemists.

Executive Summary

Pyrrole-2-carboxylic acid (PCA) serves as a critical amphoteric scaffold in medicinal chemistry, found in agents like Ketorolac (NSAID) and acting as a precursor for porphyrin synthesis . Its physicochemical behavior is dominated by the electron-rich,


-excessive pyrrole ring, which significantly modulates the acidity of the C2-carboxyl group compared to carbocyclic analogs like benzoic acid.

This guide provides a definitive analysis of the pKa landscape of PCA derivatives, establishing the causal link between substituent electronic effects and ionization. It further details validated experimental protocols for pKa determination and outlines the impact of these values on ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Part 1: Structural Dynamics & Electronic Theory

The -Excessive Paradox

Pyrrole is a heteroaromatic system where the nitrogen lone pair participates in the aromatic sextet. This makes the ring electron-rich (


-excessive).
  • Base Scaffold Acidity: The pKa of unsubstituted pyrrole-2-carboxylic acid is approximately 4.4–4.5 .

  • Comparison: It is slightly weaker than benzoic acid (pKa 4.[1]20) but stronger than acetic acid (pKa 4.76).

The Mechanism: The electron-donating nature of the pyrrole nitrogen (via resonance) increases electron density in the ring. This density is transmitted to the carboxylate anion (


). According to Coulombic principles, intensifying the negative charge on the carboxylate destabilizes the anion, making the conjugate base less stable and the parent acid weaker.
Substituent Effects (Hammett Correlation)

Substituents at positions 3, 4, and 5 alter acidity through Inductive (


) and Resonance (

) effects.
  • Electron Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) stabilize the carboxylate anion by dispersing negative charge, lowering pKa (increasing acidity).
  • Electron Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    ) intensify the negative charge, raising pKa (decreasing acidity).
Visualization of Electronic Effects

The following diagram illustrates the resonance destabilization of the carboxylate and the impact of substituents.

G Pyrrole Pyrrole Ring (Electron Rich) C2_COOH C2-COOH Dissociation Pyrrole->C2_COOH Inductive Effect Anion Carboxylate Anion (COO-) Pyrrole->Anion Resonance Destabilization N_LonePair N-Lone Pair Donation (+R) N_LonePair->Pyrrole Increases e- Density C2_COOH->Anion Equilibrium (Ka) EWG EWG (e.g., 4-NO2) Stabilizes Anion EWG->Anion Lowers pKa (Stronger Acid) EDG EDG (e.g., 3-CH3) Destabilizes Anion EDG->Anion Raises pKa (Weaker Acid)

Figure 1: Mechanistic flow of electronic effects on the ionization of pyrrole-2-carboxylic acid.

Part 2: Quantitative Data Landscape

The following table consolidates experimental and high-confidence predicted pKa values for key derivatives. Note the distinction between the Carboxyl pKa (COOH) and the Pyrrole NH pKa (very weak acid, >16).

Table 1: pKa Values of Pyrrole-2-Carboxylic Acid Derivatives (Aqueous, 25°C)

DerivativeSubstituent PositionpKa (COOH)Electronic EffectSource
Pyrrole-2-carboxylic acid Unsubstituted4.45 Reference[1][2]
4-Nitropyrrole-2-carboxylic acid 4-Nitro (-NO2)3.38 Strong EWG (-R, -I)[3]
3-Chloropyrrole-2-carboxylic acid 3-Chloro (-Cl)~3.9 EWG (-I > +R)[4]
5-Chloropyrrole-2-carboxylic acid 5-Chloro (-Cl)~4.0 EWG (-I)[4]
3-Methylpyrrole-2-carboxylic acid 3-Methyl (-CH3)~4.8 EDG (+I)[5]
N-Methylpyrrole-2-carboxylic acid 1-Methyl (-CH3)4.50 Inductive (+I) / Loss of H-bond[2][6]
Pyrrole (Parent Heterocycle) N/A17.5 (NH) N-H Deprotonation[7]

Note: EWG = Electron Withdrawing Group; EDG = Electron Donating Group.

Part 3: Experimental Methodologies

Accurate determination of pKa is context-dependent. The choice of method relies on the compound's solubility and sample availability.

Method Selection Workflow

DecisionTree Start Start: pKa Determination Solubility Is Solubility > 1 mM? Start->Solubility Potentiometry Potentiometric Titration (Gold Standard) Solubility->Potentiometry Yes UV_Vis Does it have a chromophore? Solubility->UV_Vis No Spectrophotometry UV-Vis Spectrophotometry (Low Solubility) UV_Vis->Spectrophotometry Yes (shifts with pH) Cosolvent Cosolvent Titration (Yasuda-Shedlovsky) UV_Vis->Cosolvent No

Figure 2: Decision matrix for selecting the appropriate pKa determination protocol.

Protocol A: Potentiometric Titration (Standard)

Best for: Compounds with water solubility >


 M.
Principle:  Direct measurement of pH change upon addition of standardized base.
  • Preparation: Dissolve 0.05–0.1 mmol of the pyrrole derivative in 20 mL of degassed, deionized water containing 0.15 M KCl (to maintain ionic strength).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.01 and 7.00) at 25°C.[2]

  • Titration: Titrate with 0.1 M Carbonate-free NaOH (standardized). Add titrant in 5–10

    
    L increments.
    
  • Data Acquisition: Record pH after stabilization (drift < 0.005 pH/min).

  • Calculation: Use the Bjerrum method or Gran plot analysis to determine the inflection point.

    • Validation: The pKa is the pH at the half-neutralization point (

      
      ).
      
Protocol B: UV-Vis Spectrophotometry

Best for: Sparingly soluble compounds or when sample quantity is low (< 1 mg). Principle: Exploits the spectral shift between the protonated (neutral) pyrrole and the ionized carboxylate.

  • Stock Solution: Prepare a

    
     M stock solution of the derivative in Methanol/Water.
    
  • Buffer Series: Prepare a series of 10 buffers ranging from pH 2.0 to pH 7.0 (covering pKa ± 1.5 units).

  • Measurement:

    • Blank the spectrophotometer with buffer.

    • Add stock solution to each buffer (final conc ~

      
       M).
      
    • Scan 200–400 nm.

  • Analysis: Identify the analytical wavelength (

    
    ) where the absorbance difference between acidic and basic forms is maximal.[3]
    
  • Calculation: Plot Absorbance vs. pH. Fit to the Henderson-Hasselbalch equation:

    
    
    

Part 4: Pharmaceutical Applications & Link Integrity

Physiological Ionization

At physiological pH (7.4), pyrrole-2-carboxylic acid (pKa 4.45) exists almost exclusively in its ionized carboxylate form.

  • Ratio Calculation: Using Henderson-Hasselbalch:

    
    
    
    
    
  • Implication: High aqueous solubility but poor passive membrane permeability. Prodrug strategies (e.g., ethyl esters) are often required to mask the acid for oral bioavailability, relying on esterases to release the active acid in vivo [1].

Drug Design Case Study: Ketorolac

Ketorolac is a potent analgesic containing the pyrrole-2-carboxylic acid motif fused to a bicyclic system.

  • pKa: 3.5 (influenced by the ketone group).

  • Significance: The acidity is tuned to ensure solubility at blood pH while maintaining sufficient lipophilicity for distribution.

References

  • Bailey, D. M., et al. (1971).[2] "Ethyl Pyrrole-2-Carboxylate".[2] Organic Syntheses.

  • ChemicalBook. (2024). "Pyrrole-2-carboxylic acid Properties and pKa Data".

  • GuideChem. (2024). "4-Nitropyrrole-2-carboxylic acid pKa Prediction".

  • Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Standard Reference Text).
  • Sigma-Aldrich. (2024). "3-Methyl-1H-pyrrole-2-carboxylic acid Product Data".

  • NIST Chemistry WebBook. (2024). "N-Methylpyrrole-2-carboxylic acid".[4]

  • Pearson Chemistry. (2024). "Acidity of Pyrrole vs Ammonia".

Sources

Foundational

Technical Guide: 4-Substituted Pyrrole-2-Carboxylic Acid Building Blocks

Executive Summary This technical guide provides a comprehensive analysis of 4-substituted pyrrole-2-carboxylic acids , a privileged scaffold in medicinal chemistry. These building blocks are critical for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-substituted pyrrole-2-carboxylic acids , a privileged scaffold in medicinal chemistry. These building blocks are critical for the synthesis of DNA-binding polyamides (e.g., Distamycin analogues), kinase inhibitors, and antibacterial agents targeting DNA gyrase. This document details the structural rationale, validated synthetic protocols for 4-nitro and 4-halo derivatives, and their application in solid-phase synthesis (SPPS).

Structural Significance & Pharmacophore Utility[1][2][3][4]

The pyrrole-2-carboxylic acid motif serves as a foundational "letter" in the genomic alphabet of small molecule DNA binders. While the 2-position (carbonyl) and 1-position (NH) are essential for hydrogen bonding with DNA bases, the 4-position is the primary vector for tuning physicochemical properties without disrupting the binding interface.

Electronic and Steric Vectors
  • C2-Ester/Amide: Acts as a hydrogen bond acceptor (C=O) and donor (NH).

  • C4-Substitution:

    • Electronic Tuning: Electron-withdrawing groups (EWGs) like

      
       at C4 decrease the pKa of the pyrrole NH, enhancing hydrogen bond donor capability.
      
    • Steric Control: Bulky substituents at C4 face away from the DNA minor groove floor, allowing for solubility solubilizing tails or fluorophores to be attached without steric clash.

    • Curvature Modulation: In hairpin polyamides, 4-substitution affects the curvature of the ligand, optimizing the fit within the minor groove.

Synthetic Strategies: Controlling Regioselectivity

Synthesizing 4-substituted pyrroles is challenging due to the natural reactivity of the pyrrole ring. Pyrrole is electron-rich, and electrophilic aromatic substitution (


) typically favors the 

-positions (C2 and C5).
The "Meta-Directing" Effect of C2-EWG

To access the


-position (C4), chemists utilize the directing effect of an Electron-Withdrawing Group (EWG) at C2.
  • Mechanism: An EWG (e.g.,

    
    ) at C2 destabilizes the intermediate carbocation formed upon attack at C5 (placing positive charge adjacent to the EWG).
    
  • Result: Attack at C4 is kinetically favored as it avoids placing the positive charge directly on the C2 carbon.

Synthetic Decision Tree (Graphviz)

SyntheticStrategy Start Target: 4-Substituted Pyrrole-2-Carboxylate Decision Is C2 blocked with EWG? Start->Decision Yes Yes (e.g., -CO2Me) Decision->Yes Directing Group Present No No (Pyrrole) Decision->No Unprotected RouteA Electrophilic Aromatic Substitution (Nitration/Halogenation) Yes->RouteA RouteB Direct SEAr favors C2/C5 (Mixture/Wrong isomer) No->RouteB Mechanism Mechanism: C2-EWG destabilizes C5 attack favors C4 substitution RouteA->Mechanism ProductA Major Product: 4-Substituted Isomer RouteB->ProductA Requires blocking C5 first Mechanism->ProductA

Figure 1: Decision logic for regioselective synthesis of 4-substituted pyrroles.

Detailed Experimental Protocols

These protocols are selected for scalability and reproducibility.

Protocol A: Synthesis of Methyl 4-nitropyrrole-2-carboxylate

This is the "workhorse" reaction for generating amino-pyrrole building blocks used in polyamide synthesis.

Reagents: Methyl pyrrole-2-carboxylate, Fuming Nitric Acid (


), Acetic Anhydride (

).

Step-by-Step Methodology:

  • Preparation of Acetyl Nitrate: In a round-bottom flask, cool acetic anhydride (4.0 equiv) to -10°C using an ice-salt bath.

  • Activation: Add fuming nitric acid (1.1 equiv) dropwise strictly maintaining temperature < 0°C. Caution: Exothermic. Stir for 15 minutes to generate the active electrophile, acetyl nitrate.

  • Addition: Dissolve methyl pyrrole-2-carboxylate (1.0 equiv) in acetic anhydride and add this solution dropwise to the nitrating mixture at -10°C.

  • Reaction: Allow the mixture to warm slowly to room temperature over 2 hours.

  • Quench & Workup: Pour the reaction mixture onto crushed ice. The product typically precipitates.

  • Purification: Filter the solid. If oil forms, extract with ethyl acetate, wash with

    
     (aq) to remove acid, and dry. Recrystallize from Ethanol/Water.
    
    • Expected Yield: 60-75%

    • Regioselectivity:[1][2] ~4:1 ratio of 4-nitro vs. 5-nitro (separable by crystallization).

Protocol B: Synthesis of 4-Bromopyrrole-2-carboxylate

Halogenated pyrroles act as gateways for Suzuki/Sonogashira couplings to install complex aryl/alkynyl groups at C4.

Reagents: Ethyl pyrrole-2-carboxylate, N-Bromosuccinimide (NBS), DMF.

Step-by-Step Methodology:

  • Solvation: Dissolve ethyl pyrrole-2-carboxylate (1.0 equiv) in DMF (0.5 M concentration).

  • Bromination: Cool to 0°C. Add NBS (1.05 equiv) portion-wise over 30 minutes.

    • Note: Slow addition is crucial to prevent di-bromination (4,5-dibromo).

  • Reaction: Stir at room temperature for 12 hours. Monitor by TLC (formation of less polar spot).

  • Workup: Dilute with water (5x volume). Extract with diethyl ether.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Data: 4-bromo isomer elutes after the 5-bromo isomer (if formed).

Solid Phase Synthesis Applications (The Dervan Protocol)

The primary application of these blocks is in the Solid Phase Peptide Synthesis (SPPS) of DNA-binding polyamides. The standard cycle uses Boc-chemistry due to the lability of the pyrrole-amine bond under Fmoc cleavage conditions (piperidine can cause side reactions, though modern Fmoc protocols exist).

The Boc-Polyamide Cycle

Resin: Boc-


-alanine-PAM resin (provides a flexible linker).[3]
Coupling Agent:  HBTU/DIEA (High efficiency, low racemization).

SPPS_Cycle Resin Boc-Amine-Resin Deprotection 1. Deprotection (TFA / DCM / PhSH) Resin->Deprotection Wash1 2. Wash (DCM / DMF) Deprotection->Wash1 Coupling 3. Coupling (Boc-Pyrrole-Acid + HBTU + DIEA) Wash1->Coupling Wash2 4. Wash (DMF / DCM) Coupling->Wash2 NextCycle Elongated Resin Wash2->NextCycle NextCycle->Deprotection Repeat Cycle

Figure 2: Boc-SPPS cycle for Pyrrole-Imidazole polyamides.

Key Protocol Nuances
  • Thiophenol Scavenger: In the deprotection step (TFA/DCM), thiophenol is mandatory to scavenge the tert-butyl cation. Without it, the electron-rich pyrrole ring is susceptible to alkylation by the carbocation (Friedel-Crafts alkylation at C4 or C5).

  • Activation: Boc-Pyrrole acids are often converted to OBt esters in situ or isolated as OBt esters to ensure rapid coupling to the sterically hindered aromatic amine of the growing chain.

Quantitative Data Comparison

Building BlockSubstitution MethodKey ReagentsYield (Typical)Major Impurity
4-Nitro-pyrrole Nitration (

)

65%5-nitro isomer
4-Bromo-pyrrole HalogenationNBS / DMF55%4,5-dibromo
4-Formyl-pyrrole Vilsmeier-Haack

40-50%5-formyl isomer

References

  • Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Source: Baird, E. E., & Dervan, P. B. (1996). Journal of the American Chemical Society. URL:[Link]

  • Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Source: Trobe, M., et al. (2021). ACS Omega. URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Source: Biomedical Journal of Scientific & Technical Research (2020).[4] URL:[Link]

  • Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones. Source: Journal of Organic Chemistry (2006). URL:[Link]

  • Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Source: Khalaf, A. I., et al. (2017). Acta Crystallographica. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid from Enamino Esters: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid, a key heterocyclic motif of interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid, a key heterocyclic motif of interest in medicinal chemistry and materials science. The described methodology focuses on the strategic use of enamino esters as versatile building blocks. This application note elaborates on the underlying chemical principles, offers step-by-step experimental protocols, and discusses the critical parameters for a successful and reproducible synthesis. The content is designed to be a practical resource for researchers in organic synthesis and drug development, providing both theoretical understanding and actionable laboratory instructions.

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a fundamental structural unit found in a vast array of biologically active natural products, including heme and chlorophyll, as well as in numerous pharmaceuticals such as atorvastatin and sunitinib.[1] The specific substitution pattern on the pyrrole core dictates its physicochemical properties and biological activity. Pyrrole-2-carboxylic acid derivatives, in particular, serve as important intermediates in the synthesis of more complex molecules.[2][3] The target molecule, 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid, incorporates a methoxyphenyl group, a common feature in pharmacologically active compounds, making its efficient synthesis a valuable endeavor.

Traditional methods for pyrrole synthesis, such as the Paal-Knorr[4][5][6] and Hantzsch syntheses,[1][7][8] have been foundational. However, modern organic synthesis continually seeks more efficient, versatile, and sustainable routes. The use of enamino esters as key intermediates offers a powerful and flexible approach to constructing highly functionalized pyrrole rings.[9][10] This guide will focus on a robust synthetic strategy leveraging the reactivity of enamino esters.

Reaction Principle: A Mechanistic Overview

The synthesis of substituted pyrroles from enamino esters can be achieved through various named reactions, with the Van Leusen pyrrole synthesis being a prominent example.[11][12] This reaction typically involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an α,β-unsaturated carbonyl compound, such as an enone derived from an enamino ester.

The general mechanism for the formation of a pyrrole ring using an enamino ester precursor can be conceptualized as follows:

  • Formation of the Key Intermediate: The enamino ester acts as a nucleophile. In the context of a reaction like the Van Leusen synthesis, an external nucleophile (the carbanion of TosMIC) attacks an activated double bond.

  • Intramolecular Cyclization: A subsequent intramolecular cyclization step forms the five-membered dihydropyrrole ring.

  • Aromatization: The final step involves the elimination of a leaving group (e.g., the tosyl group in the Van Leusen reaction) and tautomerization to yield the aromatic pyrrole ring.

The specific pathway detailed in this guide involves the reaction of a suitably substituted enamino ester with a reagent that provides the remaining atoms necessary to complete the pyrrole ring, followed by cyclization and aromatization.

Experimental Section: Detailed Synthesis Protocol

This section provides a step-by-step procedure for the synthesis of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
Ethyl 3-(dimethylamino)acrylateC7H13NO2143.18≥98%Sigma-Aldrich
2-Bromo-1-(4-methoxyphenyl)ethan-1-oneC9H9BrO2229.07≥97%Alfa Aesar
Sodium ethoxideC2H5NaO68.05≥95%Acros Organics
Ethanol, anhydrousC2H5OH46.07200 proofDecon Labs
Diethyl ether, anhydrous(C2H5)2O74.12≥99%Fisher Scientific
Hydrochloric acid, concentratedHCl36.4637%J.T. Baker
Sodium hydroxideNaOH40.00≥97%EMD Millipore
DichloromethaneCH2Cl284.93≥99.5%Macron
Anhydrous sodium sulfateNa2SO4142.04≥99%VWR

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. 2-Bromo-1-(4-methoxyphenyl)ethan-1-one is a lachrymator and should be handled with care.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate

This step is a variation of the Hantzsch pyrrole synthesis.[1][8]

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (100 mL).

  • Carefully add sodium ethoxide (1.0 eq). Stir until fully dissolved.

  • Add ethyl 3-(dimethylamino)acrylate (1.0 eq).

  • In a separate beaker, dissolve 2-bromo-1-(4-methoxyphenyl)ethan-1-one (1.0 eq) in a minimal amount of anhydrous ethanol and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ethyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Step 2: Hydrolysis to 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

  • Dissolve the purified ethyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product, 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid.

Characterization of the Final Product

The identity and purity of the synthesized 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and the absence of impurities.[13][14] The proton NMR spectrum should show characteristic signals for the pyrrole ring protons, the methoxy group, and the aromatic protons.

  • Mass Spectrometry: Determine the molecular weight of the compound.[14]

  • Infrared (IR) Spectroscopy: Identify the characteristic functional groups, such as the N-H and C=O stretching vibrations of the carboxylic acid.[15][16]

Workflow and Mechanistic Diagrams

Overall Synthetic Workflow

G cluster_0 Step 1: Pyrrole Ester Synthesis cluster_1 Step 2: Hydrolysis A Ethyl 3-(dimethylamino)acrylate D Reaction Mixture (Reflux) A->D B 2-Bromo-1-(4-methoxyphenyl)ethan-1-one B->D C Sodium Ethoxide in Ethanol C->D E Work-up and Purification D->E F Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate E->F G Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate F->G I Reaction Mixture (Reflux) G->I H NaOH, Ethanol/Water H->I J Acidification (HCl) I->J K 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid J->K

Caption: Synthetic workflow for 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid.

Proposed Reaction Mechanism for Pyrrole Formation

The formation of the pyrrole ring in Step 1 is proposed to proceed through the following key steps, consistent with the Hantzsch pyrrole synthesis mechanism.[8][17]

G A Enamino Ester C Nucleophilic Attack A->C B α-Halo Ketone B->C D Intermediate Adduct C->D E Intramolecular Cyclization D->E F Dihydropyrrole Intermediate E->F G Dehydration & Aromatization F->G H Substituted Pyrrole Ester G->H

Caption: Simplified mechanism of pyrrole ring formation.

Discussion and Key Considerations

  • Choice of Base: Sodium ethoxide is used as the base in the first step to deprotonate the enamino ester, facilitating its nucleophilic character. The choice of an alkoxide base corresponding to the ester alcohol (ethanol for an ethyl ester) prevents transesterification side reactions.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the progress of both reaction steps. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's endpoint, preventing unnecessary heating and potential side product formation.

  • Purification: Column chromatography is essential for obtaining a pure sample of the intermediate pyrrole ester. The choice of solvent system for chromatography should be optimized to achieve good separation.

  • Hydrolysis Conditions: The hydrolysis of the ester to the carboxylic acid is a standard procedure. The use of a slight excess of sodium hydroxide ensures complete conversion. Acidification must be done carefully to precipitate the product without causing degradation.

  • Alternative Routes: While this guide details a specific synthetic route, it is important to note that other methods for synthesizing substituted pyrroles exist. For instance, the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is a classic and reliable method.[4][5] The Van Leusen reaction, utilizing TosMIC, is another powerful tool for constructing the pyrrole ring.[11][12] The choice of synthetic route will often depend on the availability of starting materials and the desired substitution pattern on the final product. Recent advancements also include mechanochemical approaches that can offer more sustainable and efficient syntheses.[18][19]

Conclusion

The synthesis of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid from enamino esters is a reliable and adaptable method for accessing this valuable heterocyclic compound. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently and reproducibly synthesize this target molecule. The principles and techniques described herein are broadly applicable to the synthesis of other substituted pyrroles, making this a valuable resource for the organic and medicinal chemistry communities.

References

  • Hantzsch pyrrole synthesis - Grokipedia. (n.d.).
  • Rakshit, S., Patureau, F. W., & Glorius, F. (2010). Pyrrole Synthesis via Allylic sp3 C−H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes. Journal of the American Chemical Society.
  • Friedrichs, J., Schmermund, J.-S., Urmann, L., & Sieber, V. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta, 107(1), e202300150. Retrieved from [Link]

  • Mechanism for pyrrole synthesis. (2014, September 8).
  • Hantzsch Pyrrole Synthesis. (n.d.).
  • Synthesis of 3‐substituted pyrrole‐2‐carboxylic acid derivatives from... - ResearchGate. (n.d.).
  • Recent Advancements in Pyrrole Synthesis. (n.d.). PMC.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences.
  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022, September 12). ACS Publications.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018, December 3).
  • Hantzsch pyrrole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles. (n.d.). Benchchem.
  • Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (n.d.).
  • A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. (n.d.). ResearchGate.
  • Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. (2025, August 18). PMC.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. (2018, October 17). PMC.
  • Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (n.d.).
  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2022, February 15). MDPI. Retrieved from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]

  • Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. (2006, August 22). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (n.d.). ProQuest.
  • Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. (2021, August 18). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Pyrrole-2-Carboxylic Acid. (n.d.). PubChem. Retrieved from [Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. (n.d.). PMC.
  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Optimized Suzuki-Miyaura Coupling Conditions for the Synthesis of 4-Arylpyrroles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Arylpyrroles and the Suzuki-Miyaura Coupling Aryl-substituted pyrroles are a vital structural motif in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Arylpyrroles and the Suzuki-Miyaura Coupling

Aryl-substituted pyrroles are a vital structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and natural products with a wide range of biological activities[1]. The construction of the C(sp²)–C(sp²) bond between an aryl group and the pyrrole core is a critical transformation. Among the various cross-coupling methodologies, the Palladium-catalyzed Suzuki-Miyaura coupling has emerged as one of the most powerful and versatile tools for this purpose[2][3]. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents[4][5][6].

This guide provides an in-depth analysis of the critical parameters governing the successful synthesis of 4-arylpyrroles via the Suzuki-Miyaura coupling. We will explore the mechanistic underpinnings of the reaction and deliver a field-proven, optimized protocol for researchers aiming to incorporate this essential building block into their synthetic programs.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states[3][5][6]. Understanding this cycle is paramount for rational optimization and troubleshooting.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (e.g., C-Br) of the halo-pyrrole, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the halide's reactivity (I > OTf > Br >> Cl) and the electron density of the pyrrole ring[2][5].

  • Transmetalation: This is the crucial step where the aryl group is transferred from the organoboron species (e.g., an arylboronic acid) to the Pd(II) complex. This process requires activation by a base, which coordinates to the boronic acid to form a more nucleophilic "ate" complex, facilitating the transfer[4][7][8].

  • Reductive Elimination: The final step involves the two organic fragments (the pyrrole and the aryl group) coupling and leaving the palladium center. This forms the desired C-C bond of the 4-arylpyrrole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue[2][6].

Visualizing the Mechanism

Suzuki_Miyaura_Cycle Catalytic Cycle for 4-Arylpyrrole Synthesis Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Pyr Ar(pyrrole)-Pd(II)L2-X OxAdd->PdII_Pyr Transmetal Transmetalation PdII_Pyr->Transmetal PdII_DiAryl Ar(pyrrole)-Pd(II)L2-Ar' Transmetal->PdII_DiAryl RedElim Reductive Elimination PdII_DiAryl->RedElim RedElim->Pd0 Pyrrole_Halide 4-Halo-Pyrrole (Ar(pyrrole)-X) Pyrrole_Halide->OxAdd Boronic_Acid Arylboronic Acid + Base (Ar'-B(OR)3-) Boronic_Acid->Transmetal Product 4-Arylpyrrole (Ar(pyrrole)-Ar') Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful 4-Arylpyrrole Synthesis

The success of the coupling reaction hinges on the careful selection of several interdependent parameters. For heteroaromatic substrates like pyrrole, these choices are especially critical to avoid common side reactions and achieve high yields.

The Critical Role of the N-Protecting Group

Unprotected pyrroles are often problematic substrates in Suzuki-Miyaura couplings. The acidic N-H proton can interfere with the basic reaction conditions, and the electron-rich nature of the unprotected ring can lead to side reactions, most notably debromination or dehalogenation[1][9].

  • BOC (tert-Butoxycarbonyl) Group: While commonly used, the BOC group is often unstable under typical Suzuki-Miyaura conditions and can be partially or fully cleaved, leading to mixtures of products and lower yields[1][9].

  • SEM (2-(trimethylsilyl)ethoxymethyl) Group: The SEM protecting group has proven to be a superior choice for this reaction. It is robust and stable under the optimized coupling conditions, preventing the formation of debrominated by-products and ensuring a clean conversion to the desired 4-arylpyrrole[1][9][10].

Catalyst and Ligand Selection

The choice of palladium source and its associated ligands dictates the efficiency of the catalytic cycle.

  • Palladium Source: While various Pd(II) sources like Pd(OAc)₂ or Pd(dppf)Cl₂ can be used, they require an initial reduction step to form the active Pd(0) species. Studies have shown that starting directly with a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] , often provides superior and more consistent yields for this specific transformation[1][11].

  • Ligands: For this system, the triphenylphosphine (PPh₃) ligands inherent to the Pd(PPh₃)₄ complex are generally sufficient. These ligands provide a good balance of electron-donating properties to facilitate oxidative addition while being bulky enough to promote the final reductive elimination step[7].

The Function of the Base

The base plays a multifaceted role, but its primary function is to activate the boronic acid for transmetalation[7][12].

  • Mechanism of Activation: The base reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic borate species (Ar-B(OH)₃⁻), which more readily transfers its aryl group to the palladium center[8][13].

  • Choice of Base: Inorganic bases are typically employed. While sodium carbonate (Na₂CO₃) can be effective, stronger bases often lead to higher yields. Cesium carbonate (Cs₂CO₃) is frequently the optimal choice, providing excellent results without promoting significant side reactions[1][11]. Potassium phosphate (K₃PO₄) is another strong contender, particularly in anhydrous conditions[12].

Solvent System and Temperature

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the base is often dissolved).

  • Solvent: A mixture of an organic solvent with water is standard. A 4:1 mixture of Dioxane/H₂O has been shown to be highly effective for this coupling[1][11].

  • Temperature: The reaction typically requires heating to drive the catalytic cycle efficiently. An optimal temperature of 90 °C has been identified, as higher or lower temperatures were found to be unfavorable for the transformation, leading to either decomposition or incomplete reaction[1][11].

Data Summary: Optimized Reaction Conditions

The following table summarizes the optimized conditions derived from systematic screening for the coupling of an N-SEM-protected 4-bromopyrrole with phenylboronic acid[1][11].

EntryParameterConditionResult
1 Pyrrole Substrate Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylateHigh stability, no debromination observed.
2 Palladium Catalyst Pd(PPh₃)₄ (10 mol%)Superior yield compared to Pd(II) sources.
3 Base Cs₂CO₃ (2 equivalents)Higher efficiency than Na₂CO₃.
4 Solvent Dioxane/H₂O (4:1 v/v)Effective solvent system for this reaction.
5 Temperature 90 °COptimal temperature for yield.
6 Yield >90% (Isolated)Excellent yield under optimized conditions.

Experimental Protocol: Synthesis of Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate

This protocol is based on the optimized conditions reported by Cui, K. et al. in Molecules (2019)[1].

Materials and Reagents:
  • Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.10 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add the SEM-protected 4-bromopyrrole (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the Dioxane/H₂O (4:1) solvent mixture via syringe. The typical concentration is ~0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure 4-arylpyrrole product.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reagents: - SEM-Pyrrole - Boronic Acid - Pd(PPh3)4 - Cs2CO3 B 2. Establish Inert Atmosphere (Ar/N2) A->B C 3. Add Dioxane/H2O Solvent B->C D 4. Heat to 90 °C with Stirring C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Dilute with EtOAc E->F G 7. Aqueous Wash (H2O, Brine) F->G H 8. Dry, Filter, & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis of 4-arylpyrroles.

References

  • Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]

  • Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36. [Link]

  • Jain, P., et al. (2014). Suzuki-Miyaura cross-coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Cui, K., et al. (2019). Screening reaction conditions of Suzuki coupling. ResearchGate. [Link]

  • Zhang, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Nature Communications. [Link]

  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4735-4748. [Link]

  • Wu, J., et al. (2013). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate. [Link]

  • Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar. [Link]

  • Mukai, S., & Yamada, Y. (2023). Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • Ileni, M. O., et al. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. [Link]

  • Negishi, E. (2002). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. ResearchGate. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Ackermann, J., et al. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 1039-1046. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Braga, A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307. [Link]

  • Lima, C. F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(10), 4567-4574. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: Regioselective Bromination of Pyrrole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the bromination of pyrrole-2-carboxylic acid, a critical transformation in the synthesis of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the bromination of pyrrole-2-carboxylic acid, a critical transformation in the synthesis of numerous biologically active compounds and pharmaceutical intermediates.[1][2] We delve into the underlying principles of electrophilic aromatic substitution on the pyrrole ring, discuss the regiochemical challenges, and present detailed, validated protocols for achieving high-yield, selective bromination. This guide is designed to equip researchers with the necessary knowledge to confidently execute this reaction, troubleshoot potential issues, and adapt the protocols for various research and development applications.

Introduction: The Significance of Brominated Pyrrole-2-Carboxylic Acids

Pyrrole-2-carboxylic acid and its derivatives are prevalent scaffolds in a wide array of natural products and synthetic pharmaceuticals.[2][3] The introduction of bromine atoms onto the pyrrole ring dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, brominated pyrrole-2-carboxylic acids serve as versatile building blocks in medicinal chemistry and drug discovery programs.

The pyrrole ring is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution.[4][5] However, this high reactivity can also lead to a lack of selectivity, often resulting in the formation of polybrominated products.[6] The presence of the electron-withdrawing carboxylic acid group at the C2 position further complicates the regioselectivity of the bromination reaction. Therefore, a thorough understanding of the reaction mechanism and careful control of the reaction conditions are paramount for achieving the desired brominated product.

Mechanistic Insights: Controlling Regioselectivity

The bromination of pyrrole proceeds via an electrophilic aromatic substitution mechanism. The regiochemical outcome is dictated by the stability of the carbocation intermediate (arenium ion) formed upon attack by the electrophile (Br+).

Intrinsic Reactivity of the Pyrrole Ring

In an unsubstituted pyrrole, electrophilic attack is strongly favored at the C2 (α) position over the C3 (β) position. This preference is attributed to the greater resonance stabilization of the C2-attack intermediate, where the positive charge can be delocalized over three atoms, including the nitrogen, compared to only two resonance structures for the C3-attack intermediate.[5][7][8][9]

The Influence of the C2-Carboxylic Acid Group

The carboxylic acid group at the C2 position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. However, its directing effect is crucial. It primarily directs incoming electrophiles to the C4 and C5 positions. The initial bromination typically occurs at the C5 position, followed by bromination at the C4 position to yield the 4,5-dibrominated product.

Experimental Protocols

This section provides detailed protocols for the selective bromination of pyrrole-2-carboxylic acid to yield 4,5-dibromo-1H-pyrrole-2-carboxylic acid.

Protocol 1: Dibromination using Bromine in Acetic Acid

This protocol is a classic and effective method for the synthesis of 4,5-dibromo-1H-pyrrole-2-carboxylic acid.[10]

Materials:

  • Pyrrole-2-carboxylic acid

  • Glacial Acetic Acid

  • Carbon Tetrachloride (CCl4) - Caution: Use in a well-ventilated fume hood.

  • Bromine (Br2) - Caution: Highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Propanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrole-2-carboxylic acid (1 equivalent) in a mixture of glacial acetic acid and carbon tetrachloride.

  • Cooling: Cool the solution to a slushy consistency using an ice-salt bath or a cryocooler.

  • Bromine Addition: In a separate container, prepare a solution of bromine (2 equivalents) in glacial acetic acid. Add this bromine solution dropwise to the cooled pyrrole-2-carboxylic acid solution via a dropping funnel over a period of 30-60 minutes. Maintain the low temperature throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: The 4,5-dibromo-1H-pyrrole-2-carboxylic acid product will precipitate out of the reaction mixture as a solid.

  • Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Purification: Recrystallize the crude product from propanol to obtain the purified 4,5-dibromo-1H-pyrrole-2-carboxylic acid.

Data Presentation:

ReactantMolar Eq.Molecular Weight ( g/mol )
Pyrrole-2-carboxylic acid1.0111.1
Bromine2.0159.8
ProductExpected YieldMelting Point
4,5-dibromo-1H-pyrrole-2-carboxylic acidHigh>300 °C[1]

Experimental Workflow:

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Dissolve Pyrrole-2-carboxylic acid in Acetic Acid/CCl4 Cool Cool solution to slush Dissolve->Cool Reaction starts Add_Br2 Dropwise addition of Bromine solution Cool->Add_Br2 Reaction starts Prep_Br2 Prepare Bromine solution in Acetic Acid Prep_Br2->Add_Br2 Stir Stir at low temperature Add_Br2->Stir Precipitate Product precipitates Stir->Precipitate Filter Filter the solid Precipitate->Filter Recrystallize Recrystallize from Propanol Filter->Recrystallize Final_Product 4,5-dibromo-1H-pyrrole- 2-carboxylic acid Recrystallize->Final_Product

Caption: Workflow for the dibromination of pyrrole-2-carboxylic acid.

Protocol 2: Monobromination using N-Bromosuccinimide (NBS)

For applications requiring monobrominated pyrrole-2-carboxylic acid, N-Bromosuccinimide (NBS) is a milder and more selective brominating agent.[6][11] The regioselectivity can be influenced by the solvent system.[12]

Materials:

  • Pyrrole-2-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrrole-2-carboxylic acid (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[6]

  • NBS Addition: In a separate flask, dissolve NBS (1 equivalent) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.[6]

  • Quenching: Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired monobrominated pyrrole-2-carboxylic acid.

Reaction Mechanism Overview:

Bromination_Mechanism Pyrrole Pyrrole-2-carboxylic acid Intermediate Arenium Ion Intermediate (Resonance Stabilized) Pyrrole->Intermediate + Br+ Electrophile Br+ Product Brominated Pyrrole-2-carboxylic acid Intermediate->Product - H+ Deprotonation -H+

Caption: Simplified electrophilic substitution mechanism.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Formation of Polybrominated Products - Brominating agent is too reactive or used in excess.- Reaction temperature is too high.- Use a milder brominating agent like NBS.[6]- Perform the reaction at a lower temperature (-78 °C to 0 °C).[6]
Incomplete Reaction - Insufficient amount of brominating agent.- Reaction time is too short.- Ensure the correct stoichiometry of the brominating agent.- Monitor the reaction by TLC and extend the reaction time if necessary.
Decarboxylation of the Product - The reaction medium is too acidic.[13][14][15]- Use milder reaction conditions.- Neutralize the reaction mixture promptly during workup.
Low Yield - Impure reagents.- Loss of product during workup and purification.- Use freshly purified or high-purity reagents.- Optimize the extraction and purification steps.

Conclusion

The bromination of pyrrole-2-carboxylic acid is a fundamental transformation in synthetic organic and medicinal chemistry. By understanding the underlying electronic effects and carefully controlling the reaction conditions, researchers can achieve high yields of selectively brominated products. The protocols provided in this guide offer reliable starting points for the synthesis of both mono- and di-brominated pyrrole-2-carboxylic acids. For novel substrates or further optimization, a systematic approach to adjusting the brominating agent, solvent, and temperature is recommended.

References

  • Heterocyclic compounds part _IV (Pyrrole) | PPTX - Slideshare.
  • Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences.
  • Pyrrole reaction.
  • 11.7: Heterocyclic Amines - Chemistry LibreTexts.
  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
  • Electrophilic Substitution of Pyrrole and Pyridine - AK Lectures.
  • Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the b-carbon of pyrrole | Request PDF - ResearchGate.
  • Overcoming over-bromination in pyrrole synthesis - Benchchem.
  • Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole - RSC Publishing.
  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes.
  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions - ResearchGate.
  • Cas 34649-21-3,4,5-DIBROMO-1H-PYRROLE-2-CARBOXYLIC ACID | lookchem.
  • Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC.
  • Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation - ResearchGate.
  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2 ... - PubMed.
  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution - ResearchGate.
  • Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum - American Chemical Society - Figshare.

Sources

Application

Application Note: Characterization of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid Scaffolds

Topic: Technical Evaluation of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid as a COX-1/COX-2 Inhibitor Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Developm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Evaluation of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid as a COX-1/COX-2 Inhibitor Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary

This application note details the synthesis, biological evaluation, and in silico characterization of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (referred to herein as Compound 4-MPC ). Pyrrole-2-carboxylic acids represent a privileged scaffold in non-steroidal anti-inflammatory drug (NSAID) discovery. The specific inclusion of a 4-methoxyphenyl moiety is designed to exploit the hydrophobic side pocket of Cyclooxygenase-2 (COX-2), potentially enhancing selectivity over the constitutive Cyclooxygenase-1 (COX-1) isoform.

This guide provides a validated workflow for researchers to synthesize this lead compound, screen its inhibitory potency using a peroxidase-based colorimetric assay, and validate its binding mode via molecular docking.

Chemical Synthesis Protocol

Objective: Efficient synthesis of Compound 4-MPC with high purity (>95%) suitable for biological screening.

Rationale: While classical Paal-Knorr synthesis is common for pyrroles, it often limits regioselectivity. We recommend a Suzuki-Miyaura Cross-Coupling approach on a pre-functionalized pyrrole core. This modular method allows for rapid Structure-Activity Relationship (SAR) expansion if the user wishes to modify the aryl ring later.

Reagents
  • Reactant A: Methyl 4-bromo-1H-pyrrole-2-carboxylate (CAS: 119372-10-0)

  • Reactant B: 4-Methoxyphenylboronic acid (CAS: 5720-07-0)

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Hydrolysis Agent: Lithium Hydroxide (LiOH)

Step-by-Step Methodology
  • Coupling Reaction (Formation of Methyl Ester Intermediate):

    • In a sealed tube, dissolve Reactant A (1.0 eq) and Reactant B (1.2 eq) in degassed 1,4-dioxane/water.

    • Add

      
       (2.5 eq) followed by the Pd catalyst (5 mol%).
      
    • Purge with nitrogen for 5 minutes.

    • Heat at 90°C for 12 hours .

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over

      
       and concentrate.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient) to isolate Methyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate.

  • Saponification (Target Acid Generation):

    • Dissolve the intermediate ester in THF/MeOH/Water (2:1:1).

    • Add LiOH (3.0 eq) and stir at 60°C for 4 hours .

    • Monitor by TLC until the ester spot disappears.

    • Workup: Acidify reaction mixture to pH 3 using 1N HCl. The product, Compound 4-MPC , typically precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Workflow Visualization (DOT)

Synthesis_Workflow Figure 1: Synthetic Route for 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid Start Start: Reagents Prep Coupling Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Coupling Mix Reactants Workup1 Extraction & Flash Chrom. Coupling->Workup1 Intermed Intermediate: Methyl Ester Workup1->Intermed Hydrolysis Hydrolysis (LiOH, pH 3) Intermed->Hydrolysis Final Final Product: Compound 4-MPC Hydrolysis->Final Precipitation

Figure 1: Modular synthesis of the target scaffold via Suzuki coupling and hydrolysis.

In Vitro COX Inhibition Assay Protocol

Objective: Determine the IC50 of Compound 4-MPC against Ovine COX-1 and Human Recombinant COX-2.

Methodology: Peroxidase Activity Assay (Colorimetric). This protocol utilizes the peroxidase activity of the COX enzyme.[1][2][3] The reduction of PGG2 to PGH2 by the COX peroxidase active site drives the oxidation of TMPD (


-tetramethyl-p-phenylenediamine), resulting in a colorimetric shift at 590 nm .
Materials
  • Enzymes: Ovine COX-1 (Cayman Item 760151) and Human Recombinant COX-2 (Cayman Item 760112).

  • Substrate: Arachidonic Acid (AA) (100 µM final).

  • Chromophore: TMPD.[1][2][3]

  • Cofactor: Hematin (Required for COX heme reconstitution).

  • Inhibitor: Compound 4-MPC (dissolved in DMSO; final DMSO concentration <2%).

Protocol Steps
  • Enzyme Preparation:

    • Thaw enzymes on ice.[1][2]

    • Reconstitute Hematin in DMSO and dilute in Assay Buffer (Tris-HCl, pH 8.0).

    • Critical Step: Pre-mix Enzyme + Hematin to allow holoenzyme formation (5 min on ice).

  • Inhibitor Incubation:

    • In a 96-well plate, add:

      • 150 µL Assay Buffer

      • 10 µL Hematin

      • 10 µL Enzyme (COX-1 or COX-2)[2][4]

      • 10 µL Compound 4-MPC (Variable concentrations: 0.01 µM – 100 µM).

    • Control Wells: Solvent Control (DMSO only), Background (No Enzyme).

    • Incubation: Incubate for 10 minutes at 25°C .

    • Note: This pre-incubation allows the inhibitor to access the active site before substrate competition.

  • Reaction Initiation:

    • Add 20 µL TMPD solution to all wells.[2]

    • Add 20 µL Arachidonic Acid to initiate the reaction.[1][2]

    • Shake plate for 30 seconds.

  • Measurement:

    • Incubate for exactly 2 minutes at 25°C.

    • Read Absorbance at 590 nm using a microplate reader.

Assay Logic Visualization (DOT)

Assay_Logic Figure 2: Colorimetric COX Inhibition Assay Workflow Prep Enzyme + Hematin (Reconstitution) Incubate Add Inhibitor (4-MPC) 10 min @ 25°C Prep->Incubate Holoenzyme Formed Substrate Add Arachidonic Acid + TMPD Incubate->Substrate Inhibitor Bound Reaction COX Cycle: AA -> PGG2 -> PGH2 Substrate->Reaction Initiation Readout Measure Abs @ 590nm (TMPD Oxidation) Reaction->Readout Color Change

Figure 2: Step-by-step logic for the TMPD-based COX inhibition screen.

Data Analysis & Interpretation

Calculation of Percent Inhibition

Calculate the inhibition for each concentration using the formula:



Selectivity Index (SI)

The Selectivity Index quantifies the preference for COX-2.[5]



  • SI > 10: Indicates COX-2 selectivity (Desirable for reduced GI side effects).

  • SI < 1: Indicates COX-1 selectivity.

  • Target for 4-MPC: Based on the 4-methoxyphenyl pharmacophore, an SI > 50 is often targeted to mimic Celecoxib-like profiles.

In Silico Molecular Docking Protocol

Objective: Validate the binding mode of 4-MPC within the COX-2 active site.

Software: AutoDock Vina or PyRx.

  • Protein Preparation:

    • Download Crystal Structure of Human COX-2: PDB ID: 5KIR (Complex with Celecoxib) or 3LN1 .

    • Remove water molecules and native ligands.

    • Add polar hydrogens and compute Gasteiger charges.

    • Key Residues to Define Grid:Arg120 (Gatekeeper), Tyr355 , Val523 (Selectivity pocket).

  • Ligand Preparation:

    • Construct 4-MPC in 3D.

    • Minimize energy (MMFF94 force field).

    • Set rotatable bonds (specifically the bond between the pyrrole and the methoxyphenyl ring).

  • Docking Analysis:

    • Run docking with exhaustiveness = 8.

    • Success Criteria: Look for H-bonds between the carboxylate of 4-MPC and Arg120/Tyr355 .

    • Selectivity Check: The 4-methoxyphenyl group should orient towards the hydrophobic side pocket (Val523 in COX-2), which is sterically hindered by Ile523 in COX-1.

References

  • COX-2 Structure & Mechanism

    • Title: Molecular docking analysis of COX-2 for potential inhibitors.[6][7][8][9][10][11][12]

    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Assay Protocol (Standard): Title: COX Colorimetric Inhibitor Screening Assay Kit Protocol. Source: Cayman Chemical
  • Pyrrole-Based COX Inhibitors (SAR Context)

    • Title: Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors.[6][7][8][9][10][13]

    • Source: ACS Omega
    • URL:[Link]

  • Synthesis Methodology (Suzuki Coupling on Pyrroles)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyrrole Deriv
    • Source: MDPI (Molecules)
    • URL:[Link]

Sources

Method

Application Note: Characterization of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic Acid in IDO1 Inhibition Assays

Abstract & Introduction Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) catabolism into kynurenine (Kyn).[1][2][3][4][5] Overexpression of IDO1 i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) catabolism into kynurenine (Kyn).[1][2][3][4][5] Overexpression of IDO1 in the tumor microenvironment (TME) creates an immunosuppressive niche by depleting tryptophan (essential for T-cell proliferation) and generating toxic kynurenine metabolites that activate regulatory T cells (Tregs).[2] Consequently, IDO1 inhibitors are critical targets for cancer immunotherapy.

This application note details the protocol for evaluating 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid (referred to herein as Compound A ), a representative small-molecule inhibitor based on the pyrrole-carboxylic acid scaffold. Pyrrole-2-carboxylic acid derivatives have gained attention for their potential to bind the IDO1 active site, often functioning as competitive inhibitors against tryptophan or interacting with the apo-enzyme form.

This guide provides a validated workflow for:

  • Cell-Free Enzymatic Screening: Determining intrinsic inhibitory potency (

    
    ).
    
  • Cell-Based Functional Assays: Verifying activity in an IFN-

    
    -induced HeLa model.
    
  • Selectivity Profiling: Ensuring observed effects are on-target.

Mechanism of Action & Assay Logic

The Kynurenine Pathway

IDO1 oxidizes L-Tryptophan to N-formylkynurenine (NFK), which rapidly hydrolyzes to Kynurenine.[3][4][5] The assay principle relies on the colorimetric detection of Kynurenine using Ehrlich’s Reagent (p-dimethylaminobenzaldehyde), which forms a yellow-orange Schiff base complex absorbing at 480–490 nm.

Compound Interaction

Compound A possesses a pyrrole core with a carboxylic acid moiety.[6][7] Structural activity relationship (SAR) studies suggest that the carboxylic acid group often interacts with the heme iron or the polar region of the active site (Arg120), mimicking the substrate (Tryptophan). The 4-methoxyphenyl group provides hydrophobic bulk to fill Pocket A of the enzyme.

Pathway Visualization

IDO1_Pathway Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK Oxidation IDO1 IDO1 Enzyme (Heme-Fe2+) IDO1->NFK Catalysis Inhibitor 4-(4-methoxyphenyl)- 1H-pyrrole-2-carboxylic acid Inhibitor->IDO1 Competitive Inhibition Kyn L-Kynurenine NFK->Kyn Hydrolysis (TCA/Heat) Signal Yellow Complex (OD 490nm) Kyn->Signal + Ehrlich's Ehrlich Ehrlich's Reagent (p-DMAB) Ehrlich->Signal

Figure 1: The IDO1 enzymatic pathway and the inhibition node for pyrrole-carboxylic acid derivatives.

Protocol A: Cell-Free Enzymatic Assay (High-Throughput Compatible)

This assay measures the direct inhibition of recombinant human IDO1 (rhIDO1). It is the primary screen for calculating the half-maximal inhibitory concentration (


).
Materials Required[1][4][5][6][7][8][9][10][11][12]
  • Enzyme: Recombinant human IDO1 (rhIDO1), His-tagged.

  • Substrate: L-Tryptophan (L-Trp).[2][3][4][5][8]

  • Cofactors: L-Ascorbic Acid (neutralized), Methylene Blue.

  • Enzyme Source: Catalase (bovine liver) – Critical to prevent enzyme inactivation by

    
     byproduct.
    
  • Detection: Trichloroacetic acid (TCA) 30% (w/v), Ehrlich’s Reagent (2% p-DMAB in glacial acetic acid).

  • Buffer: 50 mM Potassium Phosphate Buffer (KPB), pH 6.5.

Experimental Procedure
  • Preparation of Stocks:

    • Compound A Stock: Dissolve in 100% DMSO to 10 mM.

    • 2X Reaction Mix: Prepare in KPB (pH 6.5):

      • 100 nM rhIDO1

      • 20 mM Ascorbate

      • 10

        
        M Methylene Blue[4]
        
      • 200

        
        g/mL Catalase
        
    • 2X Substrate Mix: 200

      
      M L-Trp in KPB.
      
  • Assay Setup (96-well plate):

    • Add 50

      
      L  of 2X Reaction Mix  to each well.
      
    • Add 1

      
      L  of Compound A  (serial dilutions in DMSO). Note: Keep final DMSO < 1%.
      
    • Incubate for 10 min at 25°C to allow inhibitor binding.

    • Initiate reaction by adding 50

      
      L  of 2X Substrate Mix .
      
    • Final Concentrations: 50 nM IDO1, 100

      
      M L-Trp, 10 mM Ascorbate, 5 
      
      
      
      M Methylene Blue.
  • Incubation:

    • Incubate at 37°C for 45–60 minutes .

  • Termination & Hydrolysis:

    • Add 20

      
      L  of 30% TCA  to stop the reaction.[4]
      
    • Incubate at 65°C for 15 minutes (converts NFK to Kynurenine).

    • Centrifuge plate at 2500 x g for 10 min (if using crude lysate; optional for pure enzyme).

  • Detection:

    • Transfer 100

      
      L  of supernatant to a fresh transparent plate.
      
    • Add 100

      
      L  of Ehrlich’s Reagent .[3]
      
    • Incubate 10 min at Room Temperature (RT).

    • Read Absorbance at 490 nm .

Protocol B: Cell-Based Functional Assay (HeLa/IFN- )

This assay validates membrane permeability and inhibition of endogenous IDO1 in a physiological context. HeLa cells do not express IDO1 constitutively but upregulate it strongly upon Interferon-gamma (IFN-


) stimulation.
Materials Required[1][4][5][6][7][8][9][10][11][12]
  • Cell Line: HeLa (human cervical carcinoma).

  • Inducer: Recombinant Human IFN-

    
    .
    
  • Media: DMEM + 10% FBS + 1% Pen/Strep (phenol-red free preferred, or account for background).

  • Viability Reagent: CellTiter-Glo or MTT (to distinguish inhibition from cytotoxicity).

Experimental Procedure
  • Seeding:

    • Seed HeLa cells at 20,000 cells/well in 200

      
      L media in a 96-well plate.
      
    • Allow attachment overnight (12–18 hours).

  • Induction & Treatment:

    • Remove media.

    • Add fresh media containing 100 ng/mL rhIFN-

      
       .
      
    • Immediately add Compound A (serial dilutions).

    • Controls:

      • Max Signal: Cells + IFN-

        
         + DMSO.
        
      • Min Signal: Cells (No IFN-

        
        ) + DMSO.
        
      • Background: Media only.

  • Incubation:

    • Incubate for 24–48 hours at 37°C, 5%

      
      .
      
  • Kynurenine Detection:

    • Harvest 140

      
      L  of conditioned media.
      
    • Transfer to a V-bottom plate.

    • Add 10

      
      L  of 30% TCA .
      
    • Incubate at 50°C for 30 min (hydrolyzes NFK).

    • Centrifuge (2500 x g, 10 min) to pellet proteins.

    • Transfer 100

      
      L  supernatant to a flat-bottom plate.
      
    • Add 100

      
      L  Ehrlich’s Reagent.[3]
      
    • Read Absorbance at 490 nm .

  • Viability Normalization (Crucial Step):

    • On the original cell plate (cells remaining after media harvest), perform an MTT or CellTiter-Glo assay.

    • Rule: If cell viability drops >20% at a specific concentration, the reduction in Kynurenine is likely due to cytotoxicity, not specific IDO1 inhibition.

Workflow Visualization

Assay_Workflow cluster_0 Cell-Based Protocol Step1 Seed HeLa Cells (20k/well) Step2 Add IFN-gamma (100ng/mL) + Compound A Step1->Step2 Step3 Incubate 24-48h Step2->Step3 Step4 Harvest Media Step3->Step4 Step5 TCA Precipitation (Remove Protein) Step4->Step5 Step6 Add Ehrlich's Reagent Step5->Step6 Read Read OD 490nm Step6->Read

Figure 2: Step-by-step workflow for the HeLa cell-based IDO1 inhibition assay.

Data Analysis & Interpretation

Calculation of % Inhibition


  • 
    :  Absorbance of well with Compound A.
    
  • 
    :  Absorbance of Enzyme + Substrate (No Inhibitor).
    
  • 
    :  Absorbance of Media/Buffer only (No Enzyme).
    
Expected Results Profile
ParameterExpected Range for Potent HitNotes
Enzymatic

50 nM – 500 nMPyrrole-2-carboxylic acids are typically competitive inhibitors.
Cellular

200 nM – 2

M
Cellular potency is usually 2-5x lower than enzymatic due to membrane permeability and protein binding.
Viability > 90% at

If viability drops, the compound is toxic.
Selectivity > 50-fold vs TDO2TDO2 is the liver isozyme; specificity for IDO1 is preferred.

Troubleshooting & Optimization

  • High Background Signal:

    • Cause: Tryptophan can auto-oxidize or Ehrlich's reagent is old.

    • Solution: Prepare Ehrlich’s reagent fresh.[3] Ensure L-Trp stock is not yellowing. Use phenol-red free media for cell assays.

  • Low Signal Window:

    • Cause: Insufficient IDO1 activity or incomplete hydrolysis.

    • Solution: Increase incubation time at 65°C (step 4) to ensure full NFK

      
       Kyn conversion. Verify rhIDO1 activity with a known control (e.g., Epacadostat).
      
  • Compound Solubility:

    • Pyrrole-carboxylic acids can be hydrophobic. If precipitation occurs in the assay buffer (cloudiness), reduce the final concentration or add 0.01% Triton X-100 to the buffer (only in cell-free assay).

References

  • Vertex AI Search. (2025). 1-(3,4-Diaminophenyl)-1H-pyrrole-2-carboxylic acids as potent apo-IDO1 inhibitors.[2][9] European Journal of Medicinal Chemistry.[9] Link

  • Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit Technical Bulletin.Link

  • BPS Bioscience. (2017).[8] IDO1 Inhibitor Screening Assay Kit Protocol.[5][8]Link

  • Oncotarget. (2018).[3] Cell based functional assays for IDO1 inhibitor screening and characterization.[3][4][5]Link

  • Abcam. (n.d.). IDO1 Activity Assay Kit (ab235936) Protocol.[1]Link[1]

Sources

Application

Application Notes &amp; Protocols: Mechanochemical Synthesis of Pyrrole-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: A Greener Approach to a Privileged Scaffold Pyrrole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Greener Approach to a Privileged Scaffold

Pyrrole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] These structures are found in numerous natural products and serve as key building blocks for a wide range of pharmaceuticals, including antibacterial, antiviral, and anticancer agents.[3] The pyrrole ring is a prominent feature in blockbuster drugs such as atorvastatin and sunitinib.[3] Traditionally, the synthesis of these valuable compounds has relied on solution-based methods that often require harsh reaction conditions, long reaction times, and the use of large volumes of volatile organic solvents.[4]

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful and sustainable alternative to conventional synthetic methods.[5][6] By minimizing or eliminating the need for bulk solvents, mechanochemical synthesis aligns with the principles of green chemistry, offering benefits such as reduced waste, enhanced reaction rates, and improved safety profiles.[7][8] This application note provides a detailed protocol for the mechanochemical synthesis of pyrrole-2-carboxylic acid derivatives, highlighting the advantages of this innovative approach.

The Power of Mechanochemistry: Beyond the Flask

Mechanochemical reactions, typically carried out in a ball mill, offer several distinct advantages over traditional solution-phase synthesis:[7][9]

  • Solvent-Free or Reduced Solvent Conditions: This dramatically reduces chemical waste and environmental impact.[6]

  • Enhanced Reaction Rates: The high-energy collisions between milling balls and reactants can significantly accelerate reaction times.[7]

  • Improved Yields and Selectivity: Mechanochemistry can lead to higher product yields and, in some cases, different product selectivities compared to solution-based methods.[7]

  • Access to Novel Reactivity: By overcoming solubility issues, mechanochemistry allows for reactions between substrates that are immiscible in common solvents.[5]

Featured Application: Mechanochemical Paal-Knorr Synthesis of Pyrrole-2-Carboxylic Acid Derivatives

The Paal-Knorr synthesis is a classic and reliable method for the preparation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[10][11] This reaction can be efficiently adapted to a mechanochemical approach, providing a straightforward and solventless route to N-substituted pyrroles.[12][13]

Reaction Principle

The mechanochemical Paal-Knorr synthesis proceeds by the acid-catalyzed condensation of a 1,4-dicarbonyl compound with a primary amine. The mechanical energy from ball milling facilitates the intimate mixing of the solid reactants and the catalyst, promoting the formation of the pyrrole ring through a series of intermediates, followed by the elimination of two water molecules.[4][11]

Experimental Protocol: Mechanochemical Synthesis of a Model Pyrrole-2-Carboxylic Acid Derivative

This protocol details the synthesis of a representative N-substituted pyrrole derivative via a mechanochemical Paal-Knorr reaction.

Materials and Equipment
  • Reactants:

    • 1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)

    • Primary amine (e.g., aniline)

    • Acid catalyst (e.g., citric acid, p-toluenesulfonic acid)

  • Equipment:

    • Planetary ball mill or mixer mill

    • Milling jars (e.g., stainless steel, zirconia)

    • Milling balls (e.g., stainless steel, zirconia)

    • Spatula

    • Analytical balance

    • Standard laboratory glassware for work-up

    • Fume hood

Step-by-Step Methodology
  • Preparation of the Milling Jar: Ensure the milling jar and balls are clean and dry.

  • Charging the Reactants: In a fume hood, weigh and add the 1,4-dicarbonyl compound, the primary amine, and the acid catalyst to the milling jar. For a typical laboratory-scale reaction, a 1:1 molar ratio of the dicarbonyl to the amine is used, with 5-10 mol% of the acid catalyst.

  • Milling: Securely close the milling jar and place it in the ball mill. Mill the reaction mixture at a specified frequency (e.g., 20-30 Hz) for a predetermined time (e.g., 15-60 minutes). The optimal milling parameters will depend on the specific reactants and the ball mill used.

  • Work-up and Purification:

    • After milling, carefully open the milling jar in a fume hood.

    • The resulting solid or paste is typically dissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • The solution is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • If necessary, the crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants B Charge Milling Jar A->B C Ball Milling B->C D Dissolve in Solvent C->D E Aqueous Wash D->E F Dry & Evaporate E->F G Purification F->G

Caption: Experimental workflow for the mechanochemical synthesis of pyrrole derivatives.

Mechanistic Insights

The Paal-Knorr pyrrole synthesis under mechanochemical conditions is believed to follow a similar mechanism to its solution-phase counterpart. The key steps involve:

  • Hemiaminal Formation: The primary amine attacks one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.

  • Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group, leading to a cyclic intermediate.

  • Dehydration: Subsequent elimination of two molecules of water results in the formation of the aromatic pyrrole ring.

The mechanical forces in the ball mill facilitate the close contact and interaction of the reactants, promoting these transformations without the need for a solvent to mediate the process.

Illustrating the Reaction Mechanism

G Reactants 1,4-Dicarbonyl + Amine Intermediate1 Hemiaminal Reactants->Intermediate1 Attack Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Cyclization Product Pyrrole Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Expected Results and Data

The mechanochemical Paal-Knorr synthesis typically affords good to excellent yields of the desired pyrrole derivatives in short reaction times. The table below presents representative data for the synthesis of various N-substituted pyrroles.

Entry1,4-Dicarbonyl CompoundAmineCatalyst (mol%)Milling Time (min)Yield (%)
12,5-HexanedioneAnilineCitric Acid (10)2095
22,5-HexanedioneBenzylamineCitric Acid (10)3092
31,4-Diphenyl-1,4-butanedioneAnilinep-TSA (5)4588
42,5-Hexanedione4-MethoxyanilineCitric Acid (10)2596

Note: Yields are for isolated products after purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Insufficient milling time or frequency.Increase milling time or frequency. Ensure proper ball-to-reactant ratio.
Inactive catalyst.Use a fresh batch of catalyst. Consider a stronger acid catalyst.
Formation of side products Over-milling or excessive heat generation.Reduce milling time or use a milling jar with better heat dissipation.
Reactant decomposition.Ensure the purity of starting materials.
Difficult work-up Product is a sticky solid or oil.Triturate the crude product with a non-polar solvent (e.g., hexane) to induce solidification.

Conclusion: A Sustainable Path Forward

Mechanochemical synthesis offers a compelling, green, and efficient alternative for the preparation of pyrrole-2-carboxylic acid derivatives.[8][14] This approach significantly reduces solvent waste, shortens reaction times, and often provides high yields of the desired products.[7] As the demand for sustainable chemical processes grows, mechanochemistry is poised to become an increasingly important tool in the arsenal of researchers, scientists, and drug development professionals.[5]

References

  • Ball Milling Promoted N-Heterocycles Synthesis. (2018). MDPI. Available at: [Link]

  • Mechanochemistry – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Outstanding Advantages, Current Drawbacks, and Significant Recent Developments in Mechanochemistry: A Perspective View. (2023). MDPI. Available at: [Link]

  • Mechanochemistry in Organic Synthesis: A Cleaner Path to Innovation. (n.d.). Oxeltis. Available at: [Link]

  • Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. (n.d.). Semantic Scholar. Available at: [Link]

  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. (n.d.). Semantic Scholar. Available at: [Link]

  • Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Mechanochemistry for Organic and Inorganic Synthesis. (n.d.). PMC - NIH. Available at: [Link]

  • Ball-mill-assisted mechanochemical approaches for heterocyclic compound synthesis (2015-2024). (2025). PubMed. Available at: [Link]

  • accelerating and tuning organic synthesis by mechanochemistry. (n.d.). RSC Publishing. Available at: [Link]

  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. (2024). ACS Publications. Available at: [Link]

  • Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. (2025). ResearchGate. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). SynArchive. Available at: [Link]

  • Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. (2021). ACS Publications. Available at: [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. Available at: [Link]

  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. (n.d.). ResearchGate. Available at: [Link]

  • Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-Containing Heterocycles via Mechanochemical Grinding and Conventional Techniques. (2017). Asian Journal of Chemistry. Available at: [Link]

  • Recent advances in the mechanochemical synthesis and derivatization of heterocycles. (n.d.). ScienceDirect. Available at: [Link]

  • Synthesis of N-Containing Heterocycles via Mechanochemical Grinding and Conventional Techniques. (2020). ResearchGate. Available at: [Link]

  • Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. (n.d.). University of Cambridge. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. Available at: [Link]

  • Mechanochemical Synthesis of Pyrrole-Substituted Polyynes. (2016). ResearchGate. Available at: [Link]

  • Pyrrole-2-carboxylic acid. (n.d.). Bioaustralis Fine Chemicals. Available at: [Link]

  • Mechanochemical synthesis of fused pyrrole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC - NIH. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Arylpyrrole-2-Carboxylic Acids

Welcome to the technical support center for the purification of 4-arylpyrrole-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-arylpyrrole-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of this important class of compounds. The following troubleshooting guides and FAQs are structured to address specific issues you may face in your experiments, with a focus on the "why" behind each step to empower you to make informed decisions in the laboratory.

Diagram: Purification Workflow Decision Tree

This diagram outlines a typical decision-making process when selecting a purification strategy for 4-arylpyrrole-2-carboxylic acids.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common purification challenges.

Crystallization Issues

Q1: My 4-arylpyrrole-2-carboxylic acid has "oiled out" or precipitated as an amorphous solid instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem that occurs when the compound's solubility in the chosen solvent is too high, or the solution is supersaturated. Here is a systematic approach to induce crystallization:

  • Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil. Then, allow it to cool to room temperature very slowly. You can insulate the flask to slow down the cooling process. Rapid cooling often leads to precipitation rather than crystallization.[1]

  • Solvent Screening: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] If your current solvent is not working, perform a solvent screen with small amounts of your product.

    Solvent ClassExamplesSuitability for 4-Arylpyrrole-2-Carboxylic Acids
    Alcohols Methanol, Ethanol, IsopropanolOften good single solvents or as the "good" solvent in a co-solvent system.
    Esters Ethyl acetateCan be effective, often used in combination with a non-polar solvent.
    Ketones AcetoneUse with caution due to its high volatility, which can lead to rapid crystallization.
    Aromatic TolueneCan be a good choice for these aromatic compounds.
    Ethers Diethyl ether, DioxaneCan be used, but their volatility might be a concern.
    Hydrocarbons Hexane, HeptaneTypically used as the "poor" solvent in a co-solvent system to induce precipitation.
    Polar Aprotic Acetonitrile, DMF, DMSOGenerally too good of a solvent; use as a last resort and in a co-solvent system.
    Water Can be used as an anti-solvent if the compound is soluble in a water-miscible organic solvent.
  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]

  • Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will provide a template for further crystal growth.[1]

Q2: My crystallization started, but the yield is very low. How can I improve it?

A2: A low yield is often due to using too much solvent or incomplete precipitation.

  • Minimize Solvent Usage: During dissolution, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.[2]

  • Cooling: Ensure the solution has been cooled sufficiently to maximize precipitation. An ice bath can be used after the solution has reached room temperature.

  • Concentrate the Mother Liquor: If you suspect a significant amount of product remains in the filtrate (mother liquor), you can try to recover more material by evaporating some of the solvent and cooling the solution again to induce further crystallization. Be aware that the purity of this second crop of crystals may be lower.

Q3: The crystallization happened too quickly, and I obtained a fine powder instead of well-defined crystals. Is this a problem?

A3: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[2] To slow down crystal growth, re-heat the solution to dissolve the powder and add a small amount of additional solvent. Then, allow it to cool more slowly.[2]

Chromatography Challenges

Q4: I am having trouble getting good separation of my 4-arylpyrrole-2-carboxylic acid from impurities using column chromatography. What solvent system should I use?

A4: The key to successful column chromatography is selecting the right mobile phase (eluent). Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal solvent system.

  • Start with TLC: Develop a TLC plate with your crude material in various solvent systems. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.5.

  • Common Solvent Systems: For polar aromatic compounds like 4-arylpyrrole-2-carboxylic acids, here are some good starting points for your TLC analysis and subsequent column chromatography:

    Polarity of ImpuritiesRecommended Starting Solvent SystemGradient Elution Strategy
    Non-polar 10-30% Ethyl acetate in Hexane/HeptaneStart with a low polarity eluent (e.g., 5% EtOAc in hexane) and gradually increase the polarity to elute your product.
    Moderately Polar 50-100% Ethyl acetate in Hexane/HeptaneA steeper gradient or isocratic elution might be suitable.
    Very Polar 1-5% Methanol in Dichloromethane (DCM)Start with 100% DCM and slowly add methanol.
  • Adding Acetic Acid: Carboxylic acids can sometimes "streak" on silica gel columns. Adding a small amount of acetic acid (0.1-1%) to the eluent can improve the peak shape by keeping the carboxylic acid protonated.

Q5: My compound is not moving off the baseline of the TLC plate, even with a very polar solvent system.

A5: If your compound is highly polar and remains at the baseline, consider the following:

  • More Polar Eluent: Try a more polar solvent system, such as 5-10% methanol in dichloromethane.

  • Alternative Stationary Phase: If silica gel is too polar, consider using a less polar stationary phase like alumina. Alumina can be acidic, neutral, or basic, so choose the one that is most compatible with your compound.

  • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be more effective.

Extraction and Work-up Issues

Q6: How can I effectively remove non-polar or neutral impurities from my crude 4-arylpyrrole-2-carboxylic acid?

A6: Acid-base extraction is a powerful technique for this purpose. The carboxylic acid can be deprotonated to form a water-soluble salt, while the neutral impurities remain in the organic layer.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently to mix the layers. The carboxylic acid will react with the bicarbonate to form the sodium salt, which will dissolve in the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Washing: Wash the organic layer with more sodium bicarbonate solution to ensure all the acid has been extracted. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the solution is acidic (pH ~2-3, check with pH paper). The 4-arylpyrrole-2-carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

Q7: I have colored impurities in my product. How can I remove them?

A7: Colored impurities are often highly conjugated or aromatic compounds.

  • Activated Charcoal (Carbon) Treatment: Activated charcoal is effective at adsorbing many colored impurities.

    • Dissolve your crude product in a suitable solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Heat the mixture gently for a short period (5-15 minutes).

    • Perform a hot filtration to remove the charcoal. The filtrate should be less colored.

    • Proceed with crystallization. Caution: Using too much charcoal or prolonged heating can lead to the adsorption of your desired product, reducing the yield.

  • Crystallization: Often, colored impurities have different solubility profiles than the desired compound and can be removed by careful crystallization. The color may remain in the mother liquor.

Diagram: Acid-Base Extraction Workflow

This diagram illustrates the process of separating a 4-arylpyrrole-2-carboxylic acid from neutral impurities.

AcidBaseExtraction start Crude Mixture (4-Arylpyrrole-2-carboxylic acid + Neutral Impurities) in Organic Solvent sep_funnel Add aq. NaHCO3 & Shake start->sep_funnel layers Separate Layers sep_funnel->layers organic_layer Organic Layer (Neutral Impurities) layers->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer (Sodium 4-arylpyrrole-2-carboxylate) layers->aqueous_layer Other Layer evaporate Evaporate Solvent organic_layer->evaporate acidify Add HCl (aq) aqueous_layer->acidify precipitate Precipitated 4-Arylpyrrole-2-carboxylic Acid acidify->precipitate filtrate Filter & Dry precipitate->filtrate pure_acid Pure Acid filtrate->pure_acid impurities Isolated Impurities evaporate->impurities

Caption: Workflow for purification via acid-base extraction.

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • University of Colorado Boulder Department of Chemistry. Column Chromatography. [Link]

  • SpinChem. Industrial Decolorization: Activated Carbon & Ion Exchange Solutions. [Link]

  • Concepts Ecotech. Decolorization of Solution & Chemicals. [Link]

Sources

Optimization

solubility issues of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid in water

Technical Support Center: Solubility & Handling Guide Topic: 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid Case ID: SOL-PYR-4MP Status: Active[1][2][3][4] Executive Summary You are likely encountering precipitation or...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide Topic: 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid Case ID: SOL-PYR-4MP Status: Active[1][2][3][4]

Executive Summary

You are likely encountering precipitation or "crashing out" when attempting to dissolve 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid in neutral aqueous buffers (like PBS) or pure water.[1][2][3][4][5]

The Root Cause: This molecule presents a classic "solubility paradox."[3][4][5] While the carboxylic acid group (-COOH, pKa ~4.[1][2][3][4][5]4) is hydrophilic, the 4-(4-methoxyphenyl) moiety renders the bulk of the molecule highly lipophilic (hydrophobic).[1][2][3][4] In neutral water (pH 7), the lattice energy of the crystal structure—reinforced by intermolecular hydrogen bonding between the pyrrole NH and the carboxylate—often overcomes the solvation energy.

The Solution: You must disrupt the crystal lattice using controlled ionization (Salt Formation) or dielectric modification (Co-solvents) .[4][5]

Module 1: Critical Solubility Parameters

Before attempting dissolution, review these physicochemical constraints to avoid sample degradation.

ParameterValue / CharacteristicImpact on Protocol
pKa (Acidic) ~4.4 (Carboxylic Acid)Crucial: The molecule is neutral (insoluble) at pH < 4.[1][2][3][4][5] It requires pH > 6.5 to exist as a soluble anion.[1][3][4]
LogP (Predicted) ~2.5 - 3.0Moderate lipophilicity.[1][2][3][4][5] Even when ionized, the hydrophobic tail may cause aggregation (micelles) at high concentrations (>10 mM).[2][4][5][6]
Thermal Stability Low / Sensitive WARNING: Pyrrole-2-carboxylic acids are prone to decarboxylation upon heating.[1][2][3][4][5] Do not boil to dissolve.
Oxidation Status Electron-RichThe pyrrole ring is susceptible to oxidation (turning pink/brown) in air/light.[1][2][3][4][5] Work with fresh solvents.[1][3][4][5]

Module 2: The "Gold Standard" Dissolution Protocol (pH Adjustment)

Best For: Animal studies, cell culture (where DMSO is toxic), and analytical standards.[4][5][6] Mechanism: In situ conversion to the sodium or potassium salt.[3][4][5]

Step-by-Step Workflow
  • Calculate Base Equivalents:

    • You need 1.05 to 1.1 equivalents of NaOH or KOH relative to the molar amount of your compound.[3][4]

    • Why? A slight excess ensures complete deprotonation of the carboxylic acid without stripping the pyrrole NH proton (pKa > 16, very weak acid).

  • The "Wetting" Step (Critical):

    • Place the powder in your vial.[3][4]

    • Add a minimal volume of Methanol or Ethanol (e.g., 10-20 µL for 10 mg) just to wet the solid.[1][2][4]

    • Reason: This breaks the surface tension and allows the aqueous base to penetrate the hydrophobic crystal lattice.[4]

  • Alkaline Dissolution:

    • Add the calculated volume of 0.1 M NaOH or 0.1 M KOH .[3][4]

    • Action: Vortex vigorously for 30-60 seconds.

    • Observation: The solution should turn clear. If slightly cloudy, sonicate for 3 minutes (do not heat).

  • Buffer Back-Titration:

    • Once dissolved, slowly dilute with your buffer (PBS/HBSS) to the desired final volume.[4][6]

    • Troubleshooting: If precipitation occurs upon adding PBS, your final concentration is too high for the ionic strength.[4][5] Dilute further or switch to Module 3.

Module 3: Co-Solvent Strategy (DMSO/Ethanol)

Best For: High-throughput screening (HTS), in vitro enzymatic assays.[1][2][3][4][5]

The "Crash-Out" Warning: A common error is dissolving the compound in 100% DMSO and then "dumping" it into water.[1][3][4] This causes rapid precipitation because the water strips the DMSO solvation shell faster than the molecule can equilibrate.[4]

Correct Protocol:

  • Prepare a 100 mM Stock Solution in anhydrous DMSO.

  • Intermediate Dilution: Dilute the stock 1:10 into Ethanol or PEG-400 .

  • Final Dilution: Add the Intermediate Mix dropwise into the vortexing aqueous buffer.

    • Target: Keep final DMSO concentration < 1% (v/v).[1][2][3][4]

Module 4: Decision Logic & Troubleshooting

Use the following logic flow to determine the correct method for your specific application.

SolubilityLogic Start Start: 4-(4-methoxyphenyl)-1H-pyrrole-2-COOH AppType What is the Application? Start->AppType Bio Biological (Cells/Animals) AppType->Bio Chem Chemical / Analytical AppType->Chem ToxCheck Is DMSO/PEG tolerated? Bio->ToxCheck YesDMSO Use Co-Solvent Method (Module 3) Chem->YesDMSO ToxCheck->YesDMSO Yes NoDMSO Use pH Adjustment (Module 2) ToxCheck->NoDMSO No Precip Issue: Precipitation in Buffer? NoDMSO->Precip If unstable Fix1 Add Cyclodextrin (HP-β-CD) or BSA to stabilize Precip->Fix1

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQs)

Q1: My solution turned pink/brown after 24 hours. Is it still good?

  • Diagnosis: This indicates oxidative degradation .[1][3][4][5] Electron-rich pyrroles are sensitive to air oxidation, forming quino-imine type impurities.[1][2][3][4][5]

  • Fix: Prepare solutions fresh. If storage is necessary, flush the vial with Argon/Nitrogen gas, seal tightly, and store at -20°C in the dark.

Q2: Can I heat the solution to 60°C to speed up dissolution?

  • Diagnosis: ABSOLUTELY NOT.

  • Reason: Pyrrole-2-carboxylic acids are chemically prone to thermal decarboxylation (losing CO₂), especially in acidic or neutral conditions.[1][2][3][4][5] This converts your compound into the corresponding 3-(4-methoxyphenyl)pyrrole, which is a different molecule entirely.[1][2][3][4]

  • Limit: Do not exceed 35-40°C during sonication.

Q3: It dissolves in NaOH but precipitates when I add PBS. Why?

  • Diagnosis: This is the Common Ion Effect .[3][4][5] PBS contains high concentrations of Sodium (Na+) and Chloride (Cl-).[1][2][3][4][5] The high ionic strength reduces the solubility of your organic salt ("salting out").[4]

  • Fix: Use a lower ionic strength buffer (e.g., 0.5x PBS) or add a solubilizing agent like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) at 5-10% (w/v) to the buffer before adding your compound.[1][2][3][4]

References

  • ChemicalBook. (2025).[1][3][4][5] Pyrrole-2-carboxylic acid Properties and Stability Data. Link

  • PubChem. (2025).[1][3][4][5] Compound Summary: Pyrrole-2-carboxylic acid.[1][2][3][4][5][7][8][9][10] National Library of Medicine.[3][4] Link

  • Organic Chemistry Frontiers. (2018). Quantification of the hydrophobic effect using water-soluble super aryl-extended calix[4]pyrroles. (Context on aryl-pyrrole solubility). Link

  • MDPI. (2020).[1][3][4][5] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (Derivatization and handling of hydrophobic acids). Link

  • EPA CompTox. (2025).[1][3][4][5] Physicochemical Properties of Pyrrole Carboxylic Acid Derivatives. Link[2][4][5][6]

Sources

Troubleshooting

Technical Support Center: Optimizing Paal-Knorr Synthesis for Electron-Rich Pyrroles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the Paal-Knorr pyrrole synthesis, with a specialized focus on the preparation of electron-rich pyrroles. This resource is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the Paal-Knorr pyrrole synthesis, with a specialized focus on the preparation of electron-rich pyrroles. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this foundational reaction. The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine, is a highly valuable method for creating substituted pyrroles, which are key structural motifs in numerous natural products and pharmaceuticals.[1][2]

Synthesizing pyrroles from electron-rich amines (e.g., anilines with electron-donating groups) presents a unique set of challenges and opportunities. While these amines are more nucleophilic, which can accelerate the reaction, they are also more susceptible to side reactions and degradation under the harsh acidic conditions traditionally used.[3][4] This guide provides field-proven insights and detailed protocols to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I fix this?

Answer: Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or catalyst choice.

  • Causality: The Paal-Knorr reaction is an acid-catalyzed process, but the "right" amount of acid is critical.[5] The rate-determining step is typically the intramolecular cyclization of the hemiaminal intermediate.[3][5] Insufficient heat or an inappropriate catalyst can fail to overcome the activation energy for this step.

  • Troubleshooting & Optimization:

    • Catalyst Selection: For electron-rich anilines, which are more basic, a weak acid is often sufficient and preferable. Start with glacial acetic acid, as it accelerates the reaction without being overly harsh.[6] If yields remain low, consider a more potent Brønsted acid like trifluoroacetic acid (TFA)[2] or a mild Lewis acid such as Scandium(III) triflate (Sc(OTf)₃), which has proven highly effective even at low catalyst loadings.[5][7] Solid acid catalysts like montmorillonite clay or silica sulfuric acid are excellent "green" alternatives that simplify purification through filtration.[3]

    • Reaction Conditions: Traditional methods often require prolonged reflux, which can degrade sensitive electron-rich products.[1][3] The most significant process improvement for this reaction is the adoption of microwave irradiation . This technique provides rapid, uniform heating that can reduce reaction times from many hours to mere minutes (typically 2-15 min), often leading to a dramatic increase in yield and a cleaner reaction profile.[8][9][10]

    • Solvent Choice: Many Paal-Knorr reactions can be run effectively under solvent-free conditions, which is both environmentally friendly and can accelerate the reaction.[3][11] If a solvent is needed, ethanol is a common choice. For greener alternatives, water has been used successfully, sometimes in conjunction with catalysts like β-cyclodextrin or polystyrenesulfonate to facilitate the reaction in an aqueous medium.[12][13]

Question 2: I am observing a significant amount of a furan byproduct in my crude product. How can I minimize its formation?

Answer: Furan formation is the most common side reaction and occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization with itself before it can react with the amine.[4]

  • Causality: This side reaction is highly favored under strongly acidic conditions (e.g., pH < 3) or when the amine is not sufficiently nucleophilic or present in a high enough concentration.[6]

  • Troubleshooting & Optimization:

    • Control the Acidity: Avoid strong mineral acids. The use of a weak Brønsted acid like acetic acid is the first line of defense.[6] This maintains a sufficient rate for the desired pyrrole synthesis while minimizing the competing furan pathway.

    • Adjust Stoichiometry: Use a slight excess of the amine (e.g., 1.2 to 1.5 equivalents). This kinetically favors the bimolecular reaction leading to the pyrrole over the unimolecular cyclization of the diketone.[4]

    • Catalyst Choice: Certain Lewis acids may offer higher selectivity for pyrrole formation. Experimenting with catalysts like Bi(NO₃)₃ or ZnCl₂ could prove beneficial.[1][5]

Question 3: My reaction mixture turns into a dark, tarry material that is difficult to purify. What is happening and how can I prevent it?

Answer: The formation of dark, insoluble materials typically indicates polymerization or degradation of either your starting materials or, more likely, your electron-rich pyrrole product.

  • Causality: Electron-rich aromatic compounds, including many pyrroles, are susceptible to oxidation and acid-catalyzed polymerization.[4] This is exacerbated by excessively high temperatures and prolonged exposure to strong acids.

  • Troubleshooting & Optimization:

    • Lower the Reaction Temperature: If using conventional heating, reduce the temperature and extend the reaction time. Monitor the reaction closely by TLC to determine the point of maximum product formation before significant degradation occurs.[4]

    • Use a Milder Catalyst: Switch from a strong acid to a weaker one (e.g., from p-TsOH to acetic acid) or a Lewis acid.[4] In some cases, particularly with highly reactive substrates, the reaction can proceed under neutral, catalyst-free conditions, albeit more slowly.[11]

    • Embrace Microwave Synthesis: This is again a key solution. The ability of a microwave reactor to achieve a target temperature in seconds and then cool rapidly minimizes the time your sensitive product spends under harsh conditions, drastically reducing byproduct formation.[8]

Frequently Asked Questions (FAQs)

Q: What is the accepted mechanism for the Paal-Knorr pyrrole synthesis?

A: The reaction proceeds via the formation of a hemiaminal intermediate. The amine first attacks one of the protonated carbonyl groups. This is followed by a rapid intramolecular attack on the second carbonyl group to form a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then undergoes two successive dehydration steps to eliminate two molecules of water and form the stable aromatic pyrrole ring.[1][3][5]

Q: Are electron-donating groups on the aniline always beneficial for the reaction?

A: Generally, yes. Electron-donating groups increase the nucleophilicity of the amine, which typically leads to higher reaction rates and yields.[13] However, the effect can be complex. In one mechanistic study, a methoxy group was found to have a negative effect on the cyclization rate compared to other substituents, suggesting that electronic effects on intermediate stability also play a crucial role.[6] It is always best to optimize conditions for your specific substrate.

Q: Can I synthesize an N-unsubstituted pyrrole using this method?

A: Yes. To synthesize an N-unsubstituted pyrrole (where the nitrogen atom is bonded to a hydrogen), you would use ammonia or an ammonia precursor, such as ammonium hydroxide or ammonium acetate, instead of a primary amine.[1]

Visualized Mechanisms and Workflows

Paal_Knorr_Mechanism

Troubleshooting_Workflow

Comparative Data: Catalyst Selection

The choice of catalyst is paramount for success. This table summarizes common options for synthesizing electron-rich pyrroles.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Weak Brønsted Acid Acetic Acid[6]Reflux in solvent (e.g., Ethanol)Inexpensive, mild, minimizes furan byproduct.Can be slow; may require long reaction times.
Strong Brønsted Acid Trifluoroacetic Acid (TFA)[2], p-TsOH[3]Room Temp to RefluxFaster reaction rates than weak acids.Can cause degradation/polymerization of sensitive substrates.
Lewis Acids Sc(OTf)₃[7], Bi(NO₃)₃[5], ZnCl₂[1]Mild conditions, often solvent-free.High efficiency, excellent yields, can be very mild.Higher cost, may be moisture-sensitive.
Solid Acids Montmorillonite KSF, Silica Sulfuric Acid[3]Room Temp to Reflux, often solvent-free.Easily removed by filtration, reusable, environmentally friendly.May have lower activity than homogeneous catalysts.
None N/AStirring at Room Temp or with gentle heat.[11]Simplest workup, "greenest" option.Only suitable for highly reactive substrates; can be very slow.

Experimental Protocols

Protocol 1: Classical Synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

This protocol uses conventional heating and a standard weak acid catalyst.

Materials:

  • 2,5-Hexanedione (1.0 mmol, 114 mg)

  • p-Anisidine (1.1 mmol, 135 mg)

  • Glacial Acetic Acid (0.5 mL)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione, p-anisidine, and ethanol.

  • Stir the mixture to dissolve the solids.

  • Add the glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the pure pyrrole.

Protocol 2: Microwave-Assisted Synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

This modern protocol demonstrates the speed and efficiency of microwave synthesis.[8][10]

Materials:

  • 2,5-Hexanedione (1.0 mmol, 114 mg)

  • p-Anisidine (1.1 mmol, 135 mg)

  • Trifluoroacetic Acid (TFA) (0.1 mmol, 7.5 µL)

  • Ethanol (2 mL)

Procedure:

  • In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 2,5-hexanedione, p-anisidine, and ethanol.

  • Add the catalytic amount of trifluoroacetic acid.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.

  • After the irradiation is complete, cool the vial to room temperature using compressed air.

  • Open the vial and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure.

  • Purify the residue using the same workup and chromatography procedure described in Protocol 1. The crude product is often significantly cleaner.

References

  • Alfa Chemistry. Paal-Knorr Synthesis.

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis.

  • Wikipedia. Paal–Knorr synthesis.

  • Wipf, P., & Weiner, W. S. (2005). Microwave-Assisted Synthesis of Pyrrole-2-Carboxamides. Synlett, (9), 1405–1408.

  • Caddick, S., et al. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(4), 457–460.

  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(24), 5277-5288.

  • SynArchive. Paal-Knorr Pyrrole Synthesis.

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 60(4), 548-593.

  • BenchChem. Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis.

  • BenchChem. Troubleshooting low conversion in Paal-Knorr reactions.

  • Bandyopadhyay, D., & Banik, B. K. (2017). Microwave-Induced Paal-Knorr Reaction with Ammonium Chloride: Synthesis of Pyrroles. Heterocyclic Letters, 7(2), 473-474.

  • Venugopala, K. N., et al. (2012). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 24(12), 5527-5530.

  • Taddei, M., et al. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters, 6(4), 457-60.

  • Bharatam, P. V., et al. (2006). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. Journal of Computational Chemistry, 27(9), 1089-1100.

  • Banik, B. K., et al. (2010). Polystyrenesulfonate-catalyzed synthesis of novel pyrroles through Paal-Knorr reaction. Chemistry Central Journal, 4, 13.

  • Grokipedia. Paal–Knorr synthesis.

  • Chen, J. X., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(7), 603-606.

  • Chen, J. X., et al. (2006). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Tetrahedron Letters, 47(30), 5383-5386.

  • Sathicq, Á. G., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2686.

  • Sathicq, Á. G., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET Digital.

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews - Science and Engineering, 60(4).

  • ResearchGate. Paal-Knorr synthesis of pyrrole-based N-heterocycles 3l–p.

  • Atanasova, M., et al. (2022). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 27(15), 4851.

  • Trofimov, B. A., & Schmidt, E. Y. (2015). advances and challenges in the synthesis of pyrrole systems of a limited access. Russian Journal of General Chemistry, 85(13), 2925-2940.

  • Banik, B. K., et al. (2004). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 6, 243-246.

Sources

Optimization

Technical Guide: Recrystallization &amp; Purification of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

[1] Technical Overview & Physicochemical Profile[1][2][3] Compound: 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid Chemical Class: Electron-rich Nitrogen Heterocycle / Aryl-pyrrole carboxylic acid[1] Before attempting...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Technical Overview & Physicochemical Profile[1][2][3]

Compound: 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid Chemical Class: Electron-rich Nitrogen Heterocycle / Aryl-pyrrole carboxylic acid[1]

Before attempting recrystallization, it is critical to understand the competing forces in this molecule. The pyrrole-2-carboxylic acid core is amphoteric but unstable toward heat and acid, prone to decarboxylation (losing


 to form the corresponding pyrrole).[1] The 4-methoxyphenyl  substituent adds significant lipophilicity and electron density, increasing the risk of oxidative degradation (darkening) while decreasing water solubility compared to the parent pyrrole-2-carboxylic acid.[1]

Critical Stability Warning: Pyrrole-2-carboxylic acids decarboxylate readily in acidic aqueous solutions at elevated temperatures (


).[1] Thermal recrystallization must be performed rapidly or under controlled pH conditions.[1]

Solvent Selection Matrix

The following solvents are evaluated based on the compound’s polarity profile (Hydrogen bond donor from NH/COOH; Lipophilic aryl tail).

Primary Solvent Candidates[1]
Solvent SystemClassificationSolubility BehaviorSuitability
Ethanol / Water (80:20) Polar ProticSoluble hot; crystallizes upon cooling/water addition.[1]High (Recommended)
Methanol Polar ProticHighly soluble.[1] Good for initial dissolution, but requires an anti-solvent.[1]Medium
Ethyl Acetate / Hexane Polar Aprotic / Non-polarSoluble in hot EtOAc; precipitates with Hexane.[1]High (Best for drying)
Acetonitrile Polar AproticModerate solubility.[1] Good for removing non-polar impurities.[1]Medium
DMSO / Water Polar AproticSoluble cold.[1] Crystallizes only upon massive water addition.[1]Low (Hard to dry)
Solvent Decision Logic (Graphviz)[1]

SolventSelection Start Select Purification Method ImpurityCheck Nature of Impurities? Start->ImpurityCheck PolarImp Polar/Inorganic Salts ImpurityCheck->PolarImp Salts present NonPolarImp Non-polar/Oily Byproducts ImpurityCheck->NonPolarImp Tars/Oils present Risk Is compound heat sensitive or dark colored? ImpurityCheck->Risk MethodA Method A: Ethanol/Water (Thermal Recrystallization) PolarImp->MethodA Standard MethodB Method B: EtOAc/Hexane (Precipitation) NonPolarImp->MethodB Standard MethodC Method C: Acid-Base Extraction (Chemical Purification) Risk->MethodA No Risk->MethodC Yes (Safest)

Figure 1: Decision tree for selecting the optimal purification strategy based on impurity profile and thermal stability.

Detailed Protocols

Protocol A: Thermal Recrystallization (Ethanol/Water)

Best for: Removing trace inorganic salts and improving crystal habit.[1]

  • Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen/Argon (Crucial to prevent oxidation of the electron-rich pyrrole ring).[1]

  • Dissolution: Add Ethanol (absolute) dropwise while heating the bath to 60°C (Do not exceed 70°C to minimize decarboxylation risk).[1]

  • Filtration (Optional): If insoluble particles remain, filter hot through a pre-warmed glass frit or Celite pad.

  • Nucleation: Remove from heat. Add warm water (50°C) dropwise until the solution becomes slightly turbid.

  • Clarification: Add just enough Ethanol to redissolve the turbidity.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the off-white/pale yellow crystals and wash with cold 20% Ethanol/Water. Dry under high vacuum at 40°C.[1]

Protocol B: Acid-Base Precipitation (Chemical Recrystallization)

Best for: Large scale purification, dark crude material, or heat-sensitive batches.[1]

Mechanism: This method utilizes the acidity of the carboxylic acid (


) to dissolve the compound in mild base, filter off non-acidic impurities, and reprecipitate.

AcidBase Crude Crude Solid BaseStep Dissolve in Sat. NaHCO3 Crude->BaseStep Filter Filter Insoluble Impurities BaseStep->Filter Remove non-acids AcidStep Acidify filtrate with 1M HCl to pH 2-3 Filter->AcidStep Filtrate Collect Collect Precipitate (Pure Product) AcidStep->Collect Precipitation

Figure 2: Acid-Base purification workflow minimizing thermal stress.[1]

  • Dissolution: Suspend crude solid in Saturated Sodium Bicarbonate (

    
    ) . Stir for 30 mins. The acid will convert to the sodium salt and dissolve; non-acidic impurities will remain solid or oily.
    
  • Extraction (Wash): Extract the aqueous layer twice with Ethyl Acetate or Dichloromethane .[1] Discard the organic layer (contains non-polar impurities).

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 1M HCl dropwise while stirring until pH reaches ~2-3.

    • Note: Do not use concentrated HCl rapidly, as local heating can trigger decarboxylation.[1]

  • Isolation: Filter the resulting precipitate. Wash thoroughly with cold water to remove NaCl.[1]

Troubleshooting & FAQs

Q1: The product turned black/dark brown during recrystallization. What happened?

  • Cause: Oxidation.[1] The 4-methoxyphenyl pyrrole system is electron-rich and prone to oxidative polymerization, especially in air at high temperatures.[1]

  • Fix: Always recrystallize under an inert atmosphere (

    
    ). If the solution is already dark, add Activated Charcoal  (5-10% w/w) during the hot dissolution step (Protocol A), stir for 5 mins, and filter hot.[1]
    

Q2: I see bubbles forming when I heat the solution.

  • Cause: Decarboxylation .[1] You are converting your carboxylic acid into 3-(4-methoxyphenyl)-1H-pyrrole.

  • Fix: Immediately lower the temperature. Do not exceed 60-65°C. If this persists, switch to Protocol B (Acid-Base Precipitation) which operates at room temperature.[1]

Q3: The product "oiled out" instead of crystallizing.

  • Cause: The solution became supersaturated too quickly, or the melting point was depressed by impurities.[1] This is common with methoxy-substituted aromatics.[1]

  • Fix:

    • Re-heat to dissolve the oil.

    • Add a seed crystal.[1]

    • Cool much slower (wrap the flask in foil/towel).

    • Add the anti-solvent (Water or Hexane) more slowly.

Q4: Can I use DMSO?

  • Answer: While soluble, DMSO is difficult to remove without high heat (risk of decomposition) or extensive water washing (yield loss).[1] Avoid DMSO unless strictly necessary for biological assays.[1]

References

  • Physicochemical Properties of Pyrrole-2-Carboxylic Acid

    • Sigma-Aldrich.[1][2][3] "Pyrrole-2-carboxylic acid Product Specification." Link[1][3]

  • Decarboxylation Kinetics

    • Dunn, G. E., & Lee, G. K. (1971).[1] "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution." Canadian Journal of Chemistry.[1] Link[1]

  • Synthesis & Purification of 4-Arylpyrroles

    • Journal of Organic Chemistry.[1] "One-Pot Synthesis of Pyrrole-2-carboxylates...". (Describes purification of ethyl esters and hydrolysis/acidification protocols). Link[1]

  • General Solubility Data

    • PubChem.[1][2][4] "5-(4-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid (Isomer Analog Data)." Link[1]

Sources

Troubleshooting

Technical Support Center: Stability of Pyrrole-2-Carboxylic Acid Derivatives in Acidic Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for handling the stability of pyrrole-2-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for handling the stability of pyrrole-2-carboxylic acid derivatives in acidic environments. The inherent reactivity of the pyrrole ring, especially under acidic conditions, presents unique challenges that this guide aims to address with practical, scientifically-grounded advice.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental principles governing the stability of these heterocyclic compounds.

Q1: Why are pyrrole-based compounds, including pyrrole-2-carboxylic acids, generally unstable in acidic media?

Answer: The instability of the pyrrole ring in acidic media stems from its electron-rich, aromatic nature. The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, creating a π-electron system that is highly susceptible to electrophilic attack.[1][2]

In the presence of acid, the pyrrole ring is readily protonated. Protonation most commonly occurs at the C2 or C5 (α) positions, which disrupts the aromaticity of the ring.[3] This initial protonation step generates a reactive, non-aromatic intermediate. This intermediate is highly electrophilic and can be attacked by another neutral pyrrole molecule, initiating a chain reaction that leads to the formation of ill-defined, often insoluble, polymeric materials.[4][5][6] This process, known as acid-catalyzed polymerization, is a primary degradation pathway for many pyrrole derivatives.[5][7]

Q2: My specific compound is a pyrrole-2-carboxylic acid. How does the carboxylic acid group influence stability in acid?

Answer: The carboxylic acid group at the C2 position introduces two competing effects:

  • Electron-Withdrawing Effect: As an electron-withdrawing group, the carboxylic acid moiety reduces the electron density of the pyrrole ring. This deactivation makes the ring less susceptible to electrophilic attack (protonation) compared to unsubstituted pyrrole, thereby offering a degree of stabilization against acid-catalyzed polymerization.

  • Decarboxylation: In strongly acidic solutions, pyrrole-2-carboxylic acid can undergo acid-catalyzed decarboxylation.[8][9] The mechanism involves the addition of water to the carboxyl group of the protonated reactant, which ultimately leads to the formation of pyrrole and protonated carbonic acid.[8] The rate of this decarboxylation increases as the pH decreases, becoming significant in highly acidic conditions (pH < 1).[9]

Therefore, while the carboxylic acid group can protect against polymerization to some extent, it introduces an alternative degradation pathway—decarboxylation—especially in strong acids.

Q3: What is the primary degradation product I should expect when my pyrrole-2-carboxylic acid derivative decomposes in acid?

Answer: The primary degradation products depend on the specific acid concentration, temperature, and the structure of your derivative.

  • In moderately acidic conditions: The most common degradation pathway is acid-catalyzed polymerization . This will typically result in a complex mixture of oligomers and polymers, often observed as a color change (darkening of the solution) and the formation of a precipitate.[4][5][10]

  • In strongly acidic conditions (e.g., pH < 1): While polymerization can still occur, decarboxylation becomes a more prominent degradation route for the parent pyrrole-2-carboxylic acid.[8][9] You would expect to see the formation of the corresponding pyrrole (without the carboxylic acid group).

  • For derivatives with other labile groups (e.g., esters): If your molecule contains other acid-sensitive functional groups, such as an ester, you may also observe hydrolysis of that group. For example, an ethyl ester derivative would hydrolyze to the corresponding carboxylic acid.[11][12]

Q4: How can I quickly assess if my compound is degrading during an experiment?

Answer: Several simple observations can indicate degradation:

  • Visual Changes: The most immediate indicator is often a change in the appearance of your solution. Degradation, particularly polymerization, frequently causes the solution to change color, often turning yellow, then brown, and finally forming a dark, insoluble precipitate.[10]

  • TLC Analysis: A quick spot test on a Thin Layer Chromatography (TLC) plate can be very informative. If you observe the appearance of new spots (especially baseline material, which could be polymer) or a significant decrease in the intensity of the spot corresponding to your starting material, degradation is likely occurring.

  • pH Measurement: A change in the pH of your solution can indicate that a reaction, such as hydrolysis of an ester to a carboxylic acid, is taking place.[13]

For quantitative assessment, more sophisticated analytical techniques are required, as detailed in the troubleshooting section.

Part 2: Troubleshooting & Mitigation Guide

This section provides actionable steps to diagnose and solve stability issues encountered during experiments.

Issue 1: My solution is turning dark and a precipitate is forming upon addition of acid.
  • Diagnosis: This is a classic sign of acid-catalyzed polymerization.[4][5] The pyrrole ring has been protonated, initiating a chain reaction with other pyrrole molecules.

  • Immediate Action:

    • Immediately cool the reaction mixture to 0°C or below to slow the rate of polymerization.

    • If possible for your experimental goals, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.

  • Long-Term Mitigation Strategies:

    • Reduce Acid Concentration: Use the minimum concentration of acid required for your reaction. A slight increase in pH can dramatically decrease the rate of polymerization.[9]

    • Use a Weaker Acid: If your protocol allows, switch from a strong acid (e.g., HCl, H₂SO₄) to a weaker organic acid (e.g., acetic acid) or use an acidic buffer to maintain a less harsh pH.

    • Lower the Temperature: Perform your experiment at the lowest possible temperature. The activation energy for polymerization is significant, and lower temperatures will substantially reduce the degradation rate.

    • Protect the Pyrrole Nitrogen: If the N-H proton is not involved in your desired reaction, consider protecting it with a robust, electron-withdrawing group (e.g., tosyl, Boc). This significantly reduces the ring's electron density and its susceptibility to protonation.

Troubleshooting Workflow: Diagnosing Instability

Below is a decision-tree to help guide your troubleshooting process.

G start Stability Issue Observed (e.g., color change, new HPLC peak) q1 Is a dark precipitate forming? start->q1 yes_poly Likely Acid-Catalyzed Polymerization q1->yes_poly Yes no_poly No significant precipitate q1->no_poly No q2 Does HPLC/MS show a product with loss of 44 Da (CO2)? no_poly->q2 yes_decarb Likely Decarboxylation q2->yes_decarb Yes no_decarb No significant mass loss of 44 Da q2->no_decarb No q3 Does the molecule have other acid-labile groups (esters, ethers)? no_decarb->q3 yes_hydrolysis Likely Hydrolysis or other side reaction q3->yes_hydrolysis Yes other Investigate other pathways. Consider oxidation or rearrangement. q3->other No

Caption: A decision tree for troubleshooting instability pathways.

Issue 2: HPLC analysis shows my starting material is disappearing, but I don't see a precipitate. A new, earlier-eluting peak is appearing.
  • Diagnosis: This pattern suggests degradation into a more polar product. If your parent compound was an ester, this is likely due to hydrolysis to the more polar carboxylic acid.[11][12] Alternatively, if you are using very strong acid, this could be the product of decarboxylation , which is often less retained on a reverse-phase column.

  • Confirmation:

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the new peak. A mass corresponding to the hydrolyzed acid or the decarboxylated product will confirm the diagnosis.[14]

    • Co-injection: If you have a standard of the suspected degradation product (e.g., the carboxylic acid form of your ester), perform a co-injection. If the new peak merges with the standard's peak, its identity is confirmed.

  • Mitigation Strategies:

    • pH Control: For hydrolysis, maintain the pH above 4 if possible. The rate of acid-catalyzed ester hydrolysis is directly proportional to the H+ concentration.

    • Aprotic Solvents: If the reaction allows, use aprotic solvents to minimize the presence of water, which is required for hydrolysis and the associative mechanism of decarboxylation.[8]

    • Temperature Control: As with polymerization, hydrolysis and decarboxylation are accelerated by heat. Maintain low temperatures.

Part 3: Experimental Protocols

This section provides a standardized workflow for quantitatively assessing the stability of your compound.

Protocol: HPLC-Based Kinetic Analysis of Stability in Acidic Buffer

This protocol allows you to determine the rate of degradation of your pyrrole derivative under specific acidic conditions.

Objective: To quantify the degradation of a pyrrole-2-carboxylic acid derivative over time at a constant pH and temperature.

Materials:

  • Your pyrrole derivative ("Compound X")

  • HPLC system with UV detector[11]

  • C18 Reverse-Phase HPLC column

  • Acidic buffer of desired pH (e.g., 0.1 M citrate buffer pH 3.0, or 0.1 N HCl for pH 1.0)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Class A volumetric flasks

  • Thermostatted incubator or water bath

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of Compound X in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Initiation of Stability Study:

    • Pre-heat/cool the acidic buffer to the desired study temperature (e.g., 37°C, as per ICH guidelines).[12]

    • In a volumetric flask, add a precise volume of the acidic buffer.

    • To initiate the experiment (t=0), add a small, precise volume of the Compound X stock solution to the buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the volume of organic solvent from the stock is minimal (<1%) to not significantly alter the aqueous environment.

    • Mix thoroughly and immediately withdraw the first sample (the "t=0" time point).

  • Time-Point Sampling:

    • Place the flask in the thermostatted environment.

    • Withdraw aliquots of the reaction mixture at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours). The frequency of testing should be sufficient to establish a clear degradation profile.[15][16]

    • Immediately quench any further degradation in the withdrawn sample by either diluting it in the mobile phase (if neutral) or neutralizing it with a buffer before placing it in the HPLC autosampler vial, preferably at a low temperature.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of resolving your parent compound from all potential degradation products.[12][17]

    • Inject each time-point sample onto the HPLC system.

    • Record the peak area of your parent compound (Compound X) at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point (Aₜ) to the peak area at t=0 (A₀).

    • Plot the natural logarithm of (Aₜ / A₀) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The negative of the slope of this line is the observed degradation rate constant (k).

    • The half-life (t₁/₂) of your compound under these conditions can be calculated using the formula: t₁/₂ = 0.693 / k.

Stability Study Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Compound Stock Solution (1 mg/mL) initiate Initiate Reaction: Add stock to buffer prep_stock->initiate prep_buffer Prepare & Thermostat Acidic Buffer (e.g., pH 3, 37°C) prep_buffer->initiate sample_t0 Sample t=0 (Quench & Analyze) initiate->sample_t0 incubate Incubate at Constant Temperature initiate->incubate hplc HPLC Analysis: Measure Peak Area sample_t0->hplc sample_tx Sample at Time Intervals (t=1, 2, 4, 8, 24h) incubate->sample_tx sample_tx->hplc plot Plot ln(At/A0) vs. Time hplc->plot calc Calculate Rate Constant (k) and Half-Life (t1/2) plot->calc

Caption: Workflow for an HPLC-based stability study.

Part 4: Data Summary Table

The stability of pyrrole derivatives is highly structure-dependent. The following table provides a conceptual summary of how different substituents might influence stability in acidic media (pH 3) relative to a parent pyrrole-2-carboxylic acid.

CompoundSubstituent at C4Expected Relative StabilityPrimary Degradation Pathway(s)
Reference -H (Parent Compound)1xPolymerization, Decarboxylation
Derivative A -CH₃ (Electron-Donating)< 1x (Less Stable)Polymerization
Derivative B -Cl (Electron-Withdrawing)> 1x (More Stable)Polymerization, Decarboxylation
Derivative C -NO₂ (Strongly EWD)>> 1x (Much More Stable)Decarboxylation

Note: This table is illustrative. Actual stability must be determined experimentally using the protocol described above.

References

  • T. F. Otero, J. Rodríguez, J. Electroanal. Chem., 1992, 341, 415-427.
  • P. G. A. M. Scheutjens, et al., J. Mater. Chem., 2000 , 10, 647-652. (Study on the effects of acid on pyrrole polymerization). URL: [Link]

  • Chem.libretexts.org, "Pyrrole Polymerization". (General mechanism of acid-catalyzed polymerization). URL: [Link]

  • A. D. T. Ataca, et al., ResearchGate, 2014 . (Discussion on pyrrole polymerization in acidic solutions). URL: [Link]

  • Wikipedia, "Pyrrole". (Information on protonation sites). URL: [Link]

  • D. Z. Zhelev, et al., OAText, 2016 , 2(4), 1-6. (UHPLC method for determining stability of a pyrrole-containing ester). URL: [Link]

  • A. Gumieniczek, et al., J. AOAC Int., 2015 , 98(5), 1248-59. (Forced degradation studies of pyrrole derivatives using HPLC). URL: [Link]

  • S. M. Basheer, et al., Nanosystems: Physics, Chemistry, Mathematics, 2019 , 10(3), 333-341. (Synthesis of poly(2-formylpyrrole) via acid catalysis). URL: [Link]

  • D. Z. Zhelev, et al., ResearchGate, 2016 . (Validation of UHPLC for stability testing of pyrrole derivatives). URL: [Link]

  • J. Liang, et al., J. Theor. Comput. Chem., 2011 , 10(04), 313-324. (Mechanism of acid-catalyzed decarboxylation). URL: [Link]

  • Quora, "Why is the reaction of pyrrole difficult with acid?". (Discussion on pyrrole basicity). URL: [Link]

  • A. M. Rocco, et al., J. Therm. Anal. Calorim., 2010 , 102, 195-203. (Analysis of polypyrrole degradation). URL: [Link]

  • R. A. Cox, et al., J. Am. Chem. Soc., 2009 , 131(33), 11674-5. (Mechanism of decarboxylation via water addition). URL: [Link]

  • S. Rani, et al., RSC Adv., 2023 , 13, 21545-21575. (Synthesis of acid-sensitive pyrrole derivatives). URL: [Link]

  • Wikipedia, "Pyrrole-2-carboxylic acid". (General information). URL: [Link]

  • G. E. Dunn, G. K. J. Lee, Can. J. Chem., 1971 , 49(1), 1032-1035. (Kinetics of decarboxylation of pyrrole-2-carboxylic acid). URL: [Link]

  • A. M. El-Nahas, et al., Molecules, 2023 , 28(6), 2650. (Use of Brønsted acids in pyrrole synthesis). URL: [Link]

  • Pearson, "Directing Effects in Substituted Pyrroles". (General principles of substituent effects). URL: [Link]

  • Hudson Robotics, "Drug Stability Testing and Analysis". (General principles of stability testing). URL: [Link]

  • ASEAN, "Guideline on Stability Study of Drug Product (R1)". (Regulatory guidelines for stability testing). URL: [Link]

  • ASEAN, "Guideline on Stability Study of Drug Product". (Updated stability guidelines). URL: [Link]

  • Pharmaguideline, "Synthesis, Reactions and Medicinal Uses of Pyrrole". (Overview of pyrrole reactivity). URL: [Link]

  • World Health Organization, "Draft regional guidelines on stability testing". (International guidelines). URL: [Link]

  • European Medicines Agency, "Q1A(R2) Stability Testing of New Drug Substances and Products". (ICH guidelines). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of 4-Arylpyrrole Carboxylic Acids

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 4-arylpyrrole carboxylic acids. As direct, comprehensive studies on the specific fragmentation of this class of compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 4-arylpyrrole carboxylic acids. As direct, comprehensive studies on the specific fragmentation of this class of compounds are not extensively available, this document synthesizes established fragmentation principles of their constituent functional groups—pyrroles, carboxylic acids, and aromatic systems—to construct a predictive framework. This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation of these and similar molecules.

Foundational Principles: Predicting Fragmentation from Structure

The fragmentation of 4-arylpyrrole carboxylic acids in a mass spectrometer is governed by the chemical nature of the pyrrole ring, the carboxylic acid group, and the aryl substituent. The ionization method employed, most commonly Electrospray Ionization (ESI) for such polar, thermally labile molecules, will significantly influence the observed fragmentation pathways.[1] ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[2] Subsequent fragmentation is then induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[3]

The fragmentation patterns of these molecules are expected to be a composite of the characteristic fragmentation of each functional group:

  • Carboxylic Acid Moiety : Carboxylic acids are known to undergo characteristic losses. In positive ion mode, the protonated molecule can lose a molecule of water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da). A common fragmentation pathway involves the loss of the entire carboxylic acid group as COOH (45 Da) or the neutral loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecule in negative ion mode.[4] Aromatic carboxylic acids tend to show stronger molecular ion peaks compared to their aliphatic counterparts.[5]

  • Pyrrole Ring : The pyrrole ring itself is relatively stable. However, substituents can direct the fragmentation. For substituted pyrroles, especially those with aromatic side chains, losses of small molecules like water and aldehydes have been observed.[1]

  • Aryl Substituent : The nature of the substituent on the aryl ring can influence the fragmentation pathways by donating or withdrawing electron density, thus affecting bond stabilities throughout the molecule.[6]

Proposed Fragmentation Pathways in Positive Ion Mode (ESI+)

Upon ESI in positive ion mode, 4-arylpyrrole carboxylic acids will readily form the protonated molecular ion, [M+H]⁺. The subsequent CID is likely to initiate fragmentation at the most labile sites, primarily the carboxylic acid group.

Initial Fragmentation: The Carboxylic Acid Group

The most probable initial fragmentation steps for the [M+H]⁺ ion involve the carboxylic acid functionality:

  • Loss of Water ([M+H - H₂O]⁺) : A neutral loss of water (18 Da) is a common fragmentation pathway for protonated carboxylic acids.

  • Loss of Carbon Monoxide and a Hydroxyl Radical ([M+H - CO - OH]⁺) : Sequential or concerted loss of CO (28 Da) and a hydroxyl radical (17 Da) can also occur.

  • Decarboxylation ([M+H - CO₂]⁺) : While more common in negative ion mode, decarboxylation can also be observed in positive ion mode, leading to the loss of a neutral CO₂ molecule (44 Da).

G M_H [M+H]⁺ M_H_H2O [M+H - H₂O]⁺ M_H->M_H_H2O - H₂O M_H_CO2 [M+H - CO₂]⁺ M_H->M_H_CO2 - CO₂ Aryl_Pyrrole Aryl-Pyrrole Cation M_H_CO2->Aryl_Pyrrole Further Fragmentation G Aryl_Pyrrole_COOH_H [4-Arylpyrrole-COOH + H]⁺ Aryl_Pyrrole_H [Aryl-Pyrrole + H]⁺ Aryl_Pyrrole_COOH_H->Aryl_Pyrrole_H - CO₂ Pyrrole_ion [Pyrrole-Fragment]⁺ Aryl_Pyrrole_H->Pyrrole_ion Aryl loss Aryl_ion [Aryl]⁺ Aryl_Pyrrole_H->Aryl_ion Pyrrole loss G M_H_neg [M-H]⁻ M_H_CO2_neg [M-H - CO₂]⁻ M_H_neg->M_H_CO2_neg - CO₂

Caption: Primary fragmentation in negative ion mode.

Further fragmentation of the resulting [M-H - CO₂]⁻ ion is less common but may involve cleavages within the aryl or pyrrole rings, depending on the collision energy and the nature of the substituents.

Comparative Fragmentation Summary

The following table summarizes the expected key fragment ions for a generic 4-arylpyrrole carboxylic acid. The exact m/z values will depend on the specific molecular weight of the compound.

Ionization ModePrecursor IonKey Fragment IonNeutral LossComments
Positive (ESI+) [M+H]⁺[M+H - H₂O]⁺H₂O (18 Da)Common loss from protonated carboxylic acids.
[M+H - CO₂]⁺CO₂ (44 Da)Decarboxylation.
[Aryl]⁺ or [Pyrrole-COOH]⁺Pyrrole-COOH or ArylCleavage of the aryl-pyrrole bond.
Negative (ESI-) [M-H]⁻[M-H - CO₂]⁻CO₂ (44 Da)Dominant fragmentation pathway.

Experimental Protocol: LC-MS/MS Analysis

This section provides a general workflow for the analysis of 4-arylpyrrole carboxylic acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To identify and characterize the fragmentation patterns of a 4-arylpyrrole carboxylic acid.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

  • C18 reversed-phase HPLC column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample of 4-arylpyrrole carboxylic acid dissolved in a suitable solvent (e.g., methanol or acetonitrile).

Methodology:

  • Chromatographic Separation:

    • Set up a gradient elution method to achieve good separation of the analyte from any impurities. A typical gradient might run from 5% B to 95% B over 10-15 minutes.

    • Equilibrate the column with the initial mobile phase composition for at least 5 minutes.

    • Inject a small volume (e.g., 1-5 µL) of the sample.

  • Mass Spectrometry - Full Scan (MS1):

    • Acquire full scan mass spectra in both positive and negative ion modes to determine the m/z of the precursor ions ([M+H]⁺ and [M-H]⁻).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the precursor ions.

  • Mass Spectrometry - Product Ion Scan (MS/MS):

    • Select the [M+H]⁺ ion as the precursor in positive mode and the [M-H]⁻ ion in negative mode.

    • Perform a product ion scan by subjecting the precursor ion to CID.

    • Vary the collision energy to observe the formation of different fragment ions and to build a complete fragmentation spectrum. Start with a low collision energy (e.g., 10 eV) and gradually increase it (e.g., up to 40 eV).

  • Data Analysis:

    • Analyze the resulting product ion spectra to identify the key fragment ions and their corresponding neutral losses.

    • Propose fragmentation pathways based on the observed data and the principles outlined in this guide.

    • For high-resolution mass spectrometers (e.g., Q-TOF), determine the elemental composition of the fragment ions to confirm their identity.

Sources

Comparative

Decoding the Carbonyl Signature: A Comparative Guide to the FTIR Analysis of Pyrrole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic compounds, pyrrole-2-carboxylic acid (PCA) stands as a pivotal structural motif, integral to the synthesis of a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic compounds, pyrrole-2-carboxylic acid (PCA) stands as a pivotal structural motif, integral to the synthesis of a wide array of pharmacologically active molecules. The precise characterization of this compound is paramount, and Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and powerful tool for its structural elucidation. The carbonyl (C=O) stretching vibration, in particular, serves as a highly sensitive probe of the molecular environment.

This guide provides an in-depth analysis of the FTIR characteristic peaks for the carbonyl group of pyrrole-2-carboxylic acid. We will move beyond a simple reporting of peak positions to deliver a comparative analysis grounded in the principles of vibrational spectroscopy, offering insights into the influence of intermolecular interactions and physical state on the spectral signature of PCA.

The Carbonyl Stretch: A Tale of Two States

The infrared spectrum of pyrrole-2-carboxylic acid is dominated by a strong absorption band corresponding to the C=O stretching vibration. However, the precise wavenumber of this peak is highly dependent on the physical state of the sample, a direct consequence of hydrogen bonding.

In the solid state, whether as a KBr pellet or a Nujol mull, pyrrole-2-carboxylic acid predominantly exists as a cyclic dimer.[1][2] This dimerization, driven by strong intermolecular hydrogen bonds between the carboxylic acid moieties, significantly influences the electron density of the carbonyl group. The result is a splitting of the carbonyl absorption into a broad doublet. Experimental data reveals these peaks at approximately 1685 cm⁻¹ and 1665 cm⁻¹ in a KBr pellet and 1680 cm⁻¹ and 1661 cm⁻¹ in a Nujol mull.[1]

When dissolved in a non-polar solvent like carbon tetrachloride (CCl₄), even at dilute concentrations, the dimeric form still largely persists.[1][2] The FTIR spectrum in a 0.001 M CCl₄ solution shows a strong, sharp absorption for the carbonyl group at 1671 cm⁻¹ .[2] The slight shift compared to the solid state reflects the different environment, but the value is still characteristic of a hydrogen-bonded carbonyl.

The presence of a free, monomeric form of PCA is scarce, even in dilute solutions. However, its existence is confirmed by a weak band for the free O-H stretching vibration observed around 3550 cm⁻¹.[1] The carbonyl stretch of a truly monomeric, non-hydrogen-bonded aromatic carboxylic acid would be expected at a higher frequency.

Comparative Analysis: Understanding the Influences on the Carbonyl Peak

To fully appreciate the spectral features of pyrrole-2-carboxylic acid, a comparison with related molecules is instructive. Several factors are known to perturb the frequency of the carbonyl stretching vibration, including conjugation, electronic effects, and hydrogen bonding.[3][4]

CompoundState/SolventCarbonyl (C=O) Peak (cm⁻¹)Key Influencing Factors
Pyrrole-2-Carboxylic Acid (Dimer) KBr Pellet1685, 1665[1]Hydrogen Bonding, Conjugation
Pyrrole-2-Carboxylic Acid (Dimer) Nujol Mull1680, 1661[1]Hydrogen Bonding, Conjugation
Pyrrole-2-Carboxylic Acid (Dimer) 0.001 M CCl₄1671[2]Hydrogen Bonding, Conjugation
Benzoic Acid (Dimer) Solid~1680-1710[5]Hydrogen Bonding, Conjugation
Saturated Aliphatic Carboxylic Acids Dimerized~1700-1725[5]Hydrogen Bonding
Pyrrole N/ANo Carbonyl GroupReference for Ring Vibrations[6]

Key Insights from the Comparison:

  • The Effect of Conjugation: The carbonyl group in pyrrole-2-carboxylic acid is conjugated with the π-electron system of the pyrrole ring. This delocalization of electron density reduces the double-bond character of the C=O bond, thereby lowering its stretching frequency compared to non-conjugated carboxylic acids.[3][7] This is why the carbonyl peak for PCA appears at a lower wavenumber than that of saturated aliphatic carboxylic acids.

  • The Dominance of Hydrogen Bonding: The most significant factor influencing the carbonyl peak of PCA is strong intermolecular hydrogen bonding, which leads to the formation of cyclic dimers.[1][2] This interaction further weakens the C=O bond, causing a substantial shift to lower frequencies.[8][9] The broadness of the O-H stretching region (typically 2500-3300 cm⁻¹) is a classic indicator of such strong hydrogen bonding in carboxylic acids.[5][9]

  • Comparison with Benzoic Acid: Benzoic acid, another aromatic carboxylic acid, also forms hydrogen-bonded dimers and exhibits its carbonyl stretch in a similar region (1710-1680 cm⁻¹).[5] The specific values for PCA fall within this range, highlighting the combined influence of aromatic conjugation and dimerization.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of Pyrrole-2-Carboxylic Acid

This section provides a standardized workflow for obtaining a reliable FTIR spectrum of pyrrole-2-carboxylic acid in the solid state using the KBr pellet method.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Pyrrole-2-carboxylic acid sample

  • Spatula and weighing paper

  • Sample holder for the spectrometer

Step-by-Step Methodology:

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven at ~110°C for at least 2-4 hours and store it in a desiccator to prevent moisture absorption.

    • Weigh approximately 1-2 mg of the pyrrole-2-carboxylic acid sample.

    • Weigh approximately 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding and Mixing:

    • Place the weighed KBr and pyrrole-2-carboxylic acid into a clean, dry agate mortar.

    • Gently grind the mixture with the pestle for 2-5 minutes until a fine, homogeneous powder is obtained. The grinding should be done with a shearing motion rather than heavy pounding to avoid polymorphism in the sample.

  • Pellet Formation:

    • Carefully transfer a portion of the powder into the collar of the pellet-forming die.

    • Distribute the powder evenly by gently tapping the side of the die.

    • Place the plunger into the die and transfer the assembly to the hydraulic press.

    • Apply pressure (typically 7-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16-32) for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, peak picking).

    • Identify and label the characteristic absorption bands, paying close attention to the region between 1800 cm⁻¹ and 1600 cm⁻¹ for the carbonyl stretching vibrations.

Visualizing Molecular Interactions

The following diagrams illustrate the key concepts discussed in this guide.

cluster_Monomer Pyrrole-2-Carboxylic Acid Monomer cluster_Dimer Cyclic Dimer Formation cluster_FTIR FTIR Spectral Outcome PCA_Monomer Pyrrole-2-Carboxylic Acid PCA_Dimer Hydrogen-Bonded Dimer PCA_Monomer->PCA_Dimer Intermolecular H-Bonding Solid_State Solid State (KBr/Nujol) ~1685, 1665 cm⁻¹ PCA_Dimer->Solid_State Leads to Solution Dilute CCl₄ Solution ~1671 cm⁻¹ PCA_Dimer->Solution Dominant in G cluster_factors Factors Influencing C=O Peak Position cluster_effect Effect on Carbonyl (C=O) Frequency Conjugation Conjugation with Pyrrole Ring Decrease Decrease in Wavenumber (Red Shift) Conjugation->Decrease H_Bonding Intermolecular Hydrogen Bonding (Dimerization) H_Bonding->Decrease Solvent Solvent Environment Slight_Shift Slight Shift Solvent->Slight_Shift

Caption: Factors affecting the carbonyl stretching frequency in PCA.

Conclusion

The FTIR spectrum of pyrrole-2-carboxylic acid provides a clear and informative signature of its molecular structure. The carbonyl group, a central feature of this molecule, exhibits characteristic absorption peaks that are highly sensitive to the intermolecular forces at play. In the solid state and in non-polar solutions, the prevalence of hydrogen-bonded cyclic dimers results in a carbonyl stretching frequency in the range of 1660-1685 cm⁻¹ . This is a direct consequence of both conjugation with the aromatic pyrrole ring and the significant influence of hydrogen bonding. Understanding these principles is crucial for the accurate interpretation of spectral data and the confident characterization of pyrrole-2-carboxylic acid and its derivatives in research and development.

References

  • Dubis, A., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 106(44), 10614–10623. Available at: [Link]

  • ACS Publications. (2002). Pyrrole-2-Carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A. Available at: [Link]

  • DAV University. Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]

  • Workman, J. Jr., & V-E, L. (2020). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • PubChem. Pyrrole-2-Carboxylic Acid. Available at: [Link]

  • AIP Publishing. (2007). Infrared spectroscopy of pyrrole-2-carboxaldehyde and its dimer: A planar β-sheet peptide model?. The Journal of Chemical Physics. Available at: [Link]

  • Unknown Source. IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • MDPI. (2025). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link]

  • Unknown Source. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • University of Calgary. IR: carboxylic acids. Available at: [Link]

  • ResearchGate. The FTIR spectrum for Pyrrole. Available at: [Link]

  • NIST WebBook. 1H-Pyrrole-2-carboxylic acid. Available at: [Link]

Sources

Validation

Comprehensive Characterization Guide: 4-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid

Executive Summary This technical guide provides a rigorous analysis of the physical properties, synthesis, and characterization of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid , a critical scaffold in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the physical properties, synthesis, and characterization of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid , a critical scaffold in the development of kinase inhibitors (e.g., JAK3 inhibitors) and prodigiosin analogues.

Unlike common catalog reagents, this compound is frequently synthesized in situ or isolated as an intermediate ester. This guide establishes the melting point range as a primary purity indicator, distinguishing the free acid from its key derivatives and structural analogs.

Part 1: Technical Profile & Melting Point Specification

The melting point (MP) of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is a definitive quality attribute (CQA) that indicates both identity and solvate/polymorph purity.

Target Specification
Compound FormMelting Point RangeObservation
Free Acid (Target) > 200 °C (Decomposition) typically decomposes upon melting; range depends on heating rate (DSC recommended).
Methyl Ester Derivative 203 – 206 °C Sharp melting point; key intermediate for purity validation.
Ethyl Ester Derivative 190 – 195 °C Common alternative intermediate.
Parent (Pyrrole-2-COOH) 204 – 208 °C (Dec) Reference standard for pyrrole core stability.

Critical Insight: The high melting point of the methyl ester (203–206 °C) compared to the 4-phenyl analog ester (~134 °C) suggests strong intermolecular hydrogen bonding or pi-stacking interactions introduced by the p-methoxy substituent. This makes the ester an excellent "checkpoint" for purification before final hydrolysis.

Part 2: Comparative Analysis & Purity Logic

To ensure scientific integrity, the purity of the target acid should be cross-referenced against its precursors and analogs.

1. Structural Analog Comparison

The p-methoxy group donates electron density into the pyrrole ring, increasing the crystallinity and melting point compared to the unsubstituted phenyl analog.

  • 4-Phenyl-1H-pyrrole-2-carboxylic acid (Methyl Ester): MP ~134 °C.

  • 4-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid (Methyl Ester): MP 203–206 °C.

    • Delta: +70 °C shift indicates significantly higher lattice energy, likely due to the dipole-dipole interaction of the methoxy group.

2. Impurity Profile via Melting Point Depression

Common impurities from the Suzuki coupling synthesis will significantly depress the melting point.

  • Starting Material (Methyl 4-bromo-pyrrole-2-carboxylate): MP ~120–125 °C.

  • Boronic Acid (4-Methoxyphenylboronic acid): MP ~209 °C.

    • Differentiation: While the boronic acid melts in a similar range, it is easily distinguished by solubility (soluble in base) and TLC (different R_f).

Part 3: Synthesis & Characterization Protocol

The following protocol ensures the isolation of high-purity material, using the methyl ester as the primary purification node.

Workflow Diagram (Graphviz)

SynthesisWorkflow SM1 Methyl 4-bromo-1H-pyrrole-2-carboxylate Rxn Suzuki Coupling (Pd Catalyst, Base, 80°C) SM1->Rxn SM2 4-Methoxyphenylboronic acid SM2->Rxn Inter Intermediate: Methyl Ester (MP: 203-206°C) Rxn->Inter Crystallization (EtOAc/Hex) Hyd Hydrolysis (LiOH/THF/H2O) Inter->Hyd Purification Checkpoint Final Target: Free Acid (MP > 200°C Dec) Hyd->Final Acidification & Filtration

Caption: Synthesis workflow highlighting the Methyl Ester as the critical purification checkpoint.

Step-by-Step Methodology

1. Synthesis of Methyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate (The Checkpoint)

  • Reagents: Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: DME/Water (3:1).

  • Procedure: Degas solvents.[1] Reflux under N2 for 12-16 hours.

  • Workup: Cool to RT. Filter precipitate or extract with EtOAc.

  • Purification: Recrystallize from Ethanol or EtOAc/Hexanes.

  • Validation: Determine MP. Target: 203–206 °C . If MP < 200 °C, recrystallize again.

2. Hydrolysis to Free Acid

  • Reagents: Purified Methyl Ester (1.0 eq), LiOH (3.0 eq).

  • Solvent: THF/Water (1:1).

  • Procedure: Stir at 60 °C for 4 hours until TLC shows complete consumption of ester.

  • Isolation: Acidify with 1M HCl to pH 2. The free acid will precipitate.

  • Drying: Filter and dry under vacuum at 50 °C.

  • Final Characterization: Record MP (expect decomposition > 200 °C) and 1H NMR.

Part 4: References
  • Chotana, G. A., et al. (2020).[2] Advances in Cross-Coupling Reactions. Molecules, 25, 4500.[2] Link

    • Source for Methyl Ester MP (203–206 °C) and Suzuki coupling conditions.[2]

  • Sigma-Aldrich. (2025). Pyrrole-2-carboxylic acid Product Specification. Link

    • Source for Parent Compound MP (204–208 °C).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 118798761. Link

    • Source for structural analog comparisons.

  • Handy, S. T., & Zhang, Y. (2006). Synthesis of 4-Substituted Pyrrole-2-carboxylates. Synthesis, 2006(22), 3883-3887.

    • Authoritative source for general 4-arylpyrrole synthesis methodology.

Sources

Comparative

A Comparative Analysis of COX-2 Selectivity: Novel Pyrrole Derivatives Versus the Standard, Celecoxib

A Guide for Drug Discovery Professionals In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for achieving therapeutic efficacy while mitigat...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Discovery Professionals

In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for achieving therapeutic efficacy while mitigating the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, has long served as a benchmark for selective COX-2 inhibition.[1][2] However, the quest for agents with improved potency, selectivity, and safety profiles is perpetual. This guide provides a comparative analysis of the COX-2 selectivity of emerging pyrrole derivatives against Celecoxib, supported by experimental data and detailed methodologies, to inform and guide researchers in the field.

The Rationale for Targeting COX-2 and the Rise of Selective Inhibitors

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[4] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it catalyzes the production of prostaglandins that mediate pain and inflammation.[2][5]

The therapeutic action of NSAIDs stems from the inhibition of COX-2, while the common gastrointestinal adverse effects are a consequence of inhibiting COX-1.[4] This understanding led to the development of selective COX-2 inhibitors, or "coxibs," designed to specifically target the inducible enzyme, thereby offering a better safety profile.[6] The structural basis for this selectivity lies in a subtle but critical difference in the active sites of the two isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1, featuring a side pocket that can accommodate the bulkier side groups characteristic of selective inhibitors like Celecoxib.[3]

Understanding the Mechanism: How Celecoxib Achieves Selectivity

Celecoxib, a diaryl-substituted pyrazole, exemplifies the principles of selective COX-2 inhibition. Its chemical structure features a sulfonamide side chain that fits into the hydrophilic side pocket of the COX-2 active site, a feature absent in the COX-1 isoform.[1] This specific interaction allows for potent inhibition of COX-2, while having a minimal effect on COX-1 at therapeutic concentrations.[2]

cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Mechanism of Selective COX-2 Inhibition Arachidonic_Acid Arachidonic Acid Prostaglandin_H2 Prostaglandin H2 (PGH2) Arachidonic_Acid->Prostaglandin_H2 COX-1 & COX-2 Prostaglandins Prostaglandins (e.g., PGE2) (Pain, Inflammation) Prostaglandin_H2->Prostaglandins Thromboxane_A2 Thromboxane A2 (TXA2) (Platelet Aggregation) Prostaglandin_H2->Thromboxane_A2 via Thromboxane Synthase Prostacyclin Prostacyclin (PGI2) (Vasodilation, Platelet Inhibition) Prostaglandin_H2->Prostacyclin via Prostacyclin Synthase Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Vasodilation Vasodilation Prostacyclin->Vasodilation Celecoxib Celecoxib / Pyrrole Derivatives COX2 COX-2 Celecoxib->COX2 Strongly Inhibits COX1 COX-1 Celecoxib->COX1 Weakly Inhibits

Caption: Signaling pathway of prostaglandin synthesis and the inhibitory action of selective COX-2 inhibitors.

The Emergence of Pyrrole Derivatives as Promising COX-2 Inhibitors

The pyrrole scaffold has garnered significant attention in medicinal chemistry as a versatile template for designing novel anti-inflammatory agents.[7] Drawing inspiration from the success of Celecoxib and other diaryl heterocyclic inhibitors, researchers have synthesized and evaluated a diverse array of pyrrole derivatives with the aim of enhancing COX-2 selectivity and overall therapeutic profile.

Quantitative Comparison of COX-2 Selectivity

The selectivity of a compound for COX-2 over COX-1 is a critical parameter in its evaluation. This is typically quantified by determining the 50% inhibitory concentration (IC50) for each enzyme isoform and calculating the selectivity index (SI), which is the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

Compound ClassSpecific DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Standard Celecoxib826.812[8]
Celecoxib>1000.04>2500[9]
Celecoxib-0.789.51[1]
Pyrrolopyrimidines Compound 6b>1000.125>797[2]
Compound 4b35.10.135260[2]
1,5-Diarylpyrazoles Compound PYZ16>5.50.52>10.73[1]
Pyrrole Carboxylic Acids Compound 4k---[10]
Compound 4h---[10]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

As the table illustrates, several novel pyrrole derivatives have demonstrated impressive COX-2 selectivity, with some exhibiting SI values significantly higher than that of Celecoxib under certain experimental conditions.[2] For instance, the pyrrolopyrimidine derivative 6b showed a selectivity index greater than 797, indicating a very high degree of selectivity for COX-2.[2]

Structure-Activity Relationship (SAR) of Pyrrole-Based COX-2 Inhibitors

The enhanced selectivity of certain pyrrole derivatives can be attributed to specific structural modifications. Key SAR insights include:

  • Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole core play a crucial role in determining both potency and selectivity. For instance, the presence of a small acidic group at position 1 of the pyrrole ring has been shown to be effective against both COX-1 and COX-2.[10]

  • Aromatic Moieties: The introduction of specific aromatic groups can enhance interactions with the active site of COX-2. For example, a 4-(methylsulfonyl)phenyl group is a common pharmacophore found in many selective COX-2 inhibitors, including Celecoxib.[6]

  • Flexibility and Conformation: The overall three-dimensional shape of the molecule is critical for fitting into the larger active site of COX-2. The pyrrole ring provides a versatile scaffold for orienting key functional groups in a favorable conformation for binding.

Experimental Protocols for Evaluating COX-2 Selectivity

To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for in vitro and in vivo assessment of COX-2 selectivity.

In Vitro COX Enzyme Inhibition Assay (Fluorometric Method)

This assay directly measures the inhibitory activity of a compound on purified COX-1 and COX-2 enzymes.

cluster_workflow In Vitro COX Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - COX-1 & COX-2 Enzymes - Assay Buffer - Test Compounds - Arachidonic Acid (Substrate) - Fluorometric Probe Start->Prepare_Reagents Assay_Setup Assay Setup (96-well plate): - Enzyme Control (Enzyme + Buffer) - Inhibitor Control (Enzyme + Celecoxib) - Test Sample (Enzyme + Test Compound) Prepare_Reagents->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Initiate_Reaction Initiate Reaction: Add Arachidonic Acid Incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetics Initiate_Reaction->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro fluorometric COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in an appropriate buffer.[11]

    • Prepare a stock solution of the test compounds and a reference inhibitor (e.g., Celecoxib) in a suitable solvent like DMSO.[12]

    • Prepare a working solution of arachidonic acid (the substrate) and a fluorometric probe.[13]

  • Assay Plate Setup:

    • In a 96-well opaque plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle (for control wells).[11]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[11]

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.[13]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[11]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used animal model assesses the in vivo efficacy of anti-inflammatory compounds.

cluster_workflow In Vivo Carrageenan-Induced Paw Edema Workflow Start Start Animal_Acclimatization Animal Acclimatization & Grouping Start->Animal_Acclimatization Baseline_Measurement Measure Baseline Paw Volume (V₀) Animal_Acclimatization->Baseline_Measurement Administer_Compound Administer Test Compound / Vehicle / Positive Control Baseline_Measurement->Administer_Compound Induce_Inflammation Induce Inflammation: Inject Carrageenan into Paw Administer_Compound->Induce_Inflammation Measure_Paw_Volume Measure Paw Volume (Vₜ) at Time Intervals Induce_Inflammation->Measure_Paw_Volume Data_Analysis Data Analysis: - Calculate Edema (Vₜ - V₀) - Determine % Inhibition of Edema Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats (150-200g).[15]

    • Acclimatize the animals to the laboratory conditions for at least one week.[15]

    • Fast the animals overnight before the experiment with free access to water.

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[15]

  • Compound Administration:

    • Administer the test compound, vehicle (control), or a positive control (e.g., Indomethacin) orally or via intraperitoneal injection.[16]

  • Induction of Edema:

    • One hour after compound administration, inject a 1% solution of carrageenan in saline into the subplantar surface of the right hind paw to induce localized inflammation.[15][16]

  • Paw Volume Measurement:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[16]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-injection volume.

    • Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Safety and Adverse Effect Considerations

While selective COX-2 inhibitors were developed to improve gastrointestinal safety, they are not without risks. A significant concern that has emerged is the potential for cardiovascular adverse events, such as myocardial infarction and stroke.[17] This is thought to be due to an imbalance between the inhibition of COX-2-mediated prostacyclin (a vasodilator and inhibitor of platelet aggregation) and the unopposed action of COX-1-mediated thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation).[17]

For any novel pyrrole derivative being developed as a selective COX-2 inhibitor, a thorough evaluation of its cardiovascular and renal safety profile is paramount. While some studies suggest that certain pyrrole derivatives have a favorable gastric profile, more extensive long-term safety studies are necessary to fully characterize their risk-benefit profile.[1]

Conclusion

The development of novel pyrrole derivatives represents a promising avenue in the search for the next generation of selective COX-2 inhibitors. Several compounds have demonstrated superior in vitro selectivity for COX-2 compared to Celecoxib, highlighting the potential of this chemical scaffold. However, in vitro selectivity is only one piece of the puzzle. Rigorous in vivo studies to assess efficacy, pharmacokinetic properties, and, most importantly, long-term safety are crucial for the successful translation of these promising candidates into clinically useful therapeutics. This guide provides the foundational knowledge and experimental framework to aid researchers in this critical endeavor.

References

  • Pavase, C. et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Flefel, M. et al. (2026).
  • Zarghi, A. & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
  • Harrak, Y. et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega.
  • Harrak, Y. et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega.
  • Lazar, V. et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules.
  • MDPI. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI.
  • Rioux, N. et al. (1999). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays.
  • Taylor, B. K. & Peterson, M. A. (2005).
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit. Cayman Chemical.
  • APExBIO. (n.d.).
  • O'Byrne, P. M. et al. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. British Journal of Pharmacology.
  • Inotiv. (n.d.).
  • Cayman Chemical. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Interchim.
  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). Assay Genie.
  • Flefel, M. et al. (2026).
  • BenchChem. (n.d.). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem.
  • MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI.
  • FitzGerald, G. A. & Patrono, C. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2. New England Journal of Medicine.
  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology.
  • BenchChem. (n.d.). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition. BenchChem.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). COX SELECTIVE ANTI- INFLAMMATORY DRUGS AND ITS DEVELOPMENT. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Patil, V. M. & More, H. N. (2025). Pyrrole Derivatives as Selective COX-2 Inhibitors.
  • Posadas, I. et al. (2001).
  • MDPI. (2023). Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. MDPI.

Sources

Validation

HPLC Method Development &amp; Retention Guide: 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

This guide provides a technical analysis of the HPLC retention behavior for 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid . It is designed for analytical chemists and researchers optimizing separation methods for pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the HPLC retention behavior for 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid . It is designed for analytical chemists and researchers optimizing separation methods for pyrrole-based drug intermediates.

Executive Summary & Chemical Context

4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is a functionalized pyrrole intermediate often synthesized via the Paal-Knorr reaction or direct arylation. Its separation is critical because common synthetic byproducts (such as furan derivatives or decarboxylated species) possess similar solubilities but distinct hydrophobic profiles.

  • Compound Class: Nitrogen Heterocycle / Carboxylic Acid

  • Key Molecular Features:

    • Acidic Moiety: Carboxylic acid at C2 (

      
      ).
      
    • Hydrophobic Domain: 4-methoxyphenyl group at C4.

    • H-Bonding: Pyrrole NH (donor) and Methoxy O (acceptor).

  • Detection: UV Absorbance (Max

    
     nm due to conjugation).
    

Comparative Retention Performance

The retention time (


) of this compound is governed by the hydrophobic interaction of the methoxyphenyl group versus the ionization state of the carboxylic acid. The table below compares its behavior against common structural analogs and impurities under standard Reverse-Phase (RP-HPLC) conditions.
Table 1: Relative Retention Behavior (RP-C18 Column)

Conditions: C18 Column, Gradient 5%


 95% ACN in Water (0.1% Formic Acid).
CompoundStructure / TypeRelative

LogP (Est.)Elution Logic
1H-Pyrrole-2-carboxylic acid Parent Scaffold0.35 0.65Highly polar; elutes near void volume if not protonated.
4-(4-Methoxyphenyl)-1H-pyrrole Decarboxylated Impurity1.25 2.80Loss of polar -COOH group significantly increases retention.
4-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid Target Analyte 1.00 (Ref) 2.15 Balanced polarity; elutes mid-gradient.
4-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic acid Halogenated Analog1.15 2.75Cl is more lipophilic than -OMe; elutes later.
3-(4-Methoxyphenyl)-furan-2-carboxylic acid Paal-Knorr Byproduct1.05 2.30Furan is less polar than pyrrole (no NH donor); elutes slightly later.

Analyst Note: The critical separation is often between the Target and the Furan byproduct . The furan lacks the hydrogen-bond donating NH group, making it slightly more hydrophobic and less sensitive to pH changes than the pyrrole.

Recommended Experimental Protocol

To achieve the separation profile described above, the following self-validating protocol is recommended. This method uses an acidic mobile phase to suppress the ionization of the carboxylic acid (


), ensuring the analyte exists in its neutral, more hydrophobic form to prevent peak tailing.
Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1%

    
     for non-MS work).
    
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled).

  • Detection: UV @ 290 nm (Primary), 254 nm (Secondary).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Equilibration / Injection
1.05%Isocratic Hold (Polar impurity removal)
10.095%Linear Gradient Ramp
12.095%Wash
12.15%Re-equilibration
15.05%End of Run

Method Optimization & Workflow Visualization

The following diagram illustrates the decision-making process for optimizing the retention and peak shape of 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid.

HPLC_Workflow Start Start: Sample Preparation (Dissolve in 50:50 MeOH:Water) InitialRun Initial Run: Gradient 5-95% B Start->InitialRun CheckPeak Decision: Check Target Peak Shape InitialRun->CheckPeak Tailing Issue: Peak Tailing CheckPeak->Tailing Asymmetry > 1.2 SplitPeak Issue: Split Peak / Shoulder CheckPeak->SplitPeak Doublet Observed GoodPeak Outcome: Sharp, Symmetrical Peak CheckPeak->GoodPeak Asymmetry 0.9-1.1 FixTailing Action: Lower pH (Add 0.1% TFA or H3PO4) Tailing->FixTailing FixSplit Action: Check Solvent Strength (Match diluent to Mobile Phase) SplitPeak->FixSplit FinalMethod Final Validated Method (Record tR) GoodPeak->FinalMethod FixTailing->InitialRun Retest FixSplit->InitialRun Retest

Figure 1: Optimization workflow for pyrrole-2-carboxylic acid derivatives, focusing on pH control to mitigate silanol interactions and ionization.

Scientific Rationale (Mechanism)

Why Acidic Mobile Phase?

The carboxylic acid group at position 2 has a


 of approximately 4.4.
  • At Neutral pH (7.0): The compound is deprotonated (

    
    ). It is highly polar and elutes very early (near the void volume, 
    
    
    
    ), often co-eluting with salts or solvent fronts.
  • At Acidic pH (2.5 - 3.0): The compound is protonated (

    
    ). It is neutral and interacts strongly with the C18 alkyl chains, resulting in a stable, reproducible retention time (
    
    
    
    ).
Impact of the Methoxy Group

The 4-methoxyphenyl group acts as a "hydrophobic anchor." While the parent pyrrole-2-carboxylic acid is very water-soluble, the addition of the aryl ring significantly increases the partition coefficient (


).
  • Result: The target compound will always elute after the unsubstituted parent but before more lipophilic analogs (like 4-bromophenyl derivatives) or the decarboxylated impurity (which lacks the hydrophilic COOH).

References

  • SIELC Technologies. Separation of 1H-Pyrrole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12473, Pyrrole-2-carboxylic acid. Retrieved from .

  • University of Cambridge. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks. ChemSusChem, 2023.[2] Retrieved from .

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis: Mechanism and Conditions. Retrieved from .

Sources

Safety & Regulatory Compliance

Safety

4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid proper disposal procedures

Executive Chemical Profile & Hazard Identification As researchers, we often handle intermediate scaffolds like 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid during hit-to-lead optimization.[1] While specific Safety Da...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile & Hazard Identification

As researchers, we often handle intermediate scaffolds like 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid during hit-to-lead optimization.[1] While specific Safety Data Sheets (SDS) for this exact derivative may be sparse compared to common reagents, we must apply Structure-Activity Relationship (SAR) logic to determine its handling profile.[1]

This compound combines an electron-rich pyrrole ring , a carboxylic acid , and a methoxyphenyl (anisole) group.[1] This structural triad dictates our safety and disposal logic: it is an organic acid that is prone to oxidative degradation and potential polymerization if mishandled.[1]

Physicochemical & Hazard Summary
PropertySpecification / Assessment
Physical State Solid (Powder/Crystalline).[1][2] Likely off-white to tan.[1]
Solubility Low in water; Soluble in DMSO, Methanol, DMF.[1]
Acidity (pKa) ~4.4 (Carboxylic acid moiety).[1]
Reactivity Electron-rich: Susceptible to rapid oxidation.[1] Acidic: Reacts with bases.[1]
GHS Classification Warning (Based on Analog CAS 634-97-9)
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.).
RCRA Status Not P-listed or U-listed.[1] Treated as Characteristic Hazardous Waste (Irritant).[1]

Pre-Disposal Stabilization & Segregation

The Core Directive: Never treat this compound as "general trash." The pyrrole ring renders it sensitive to strong oxidizers, creating a risk of exothermic decomposition or "tarring" in waste containers.

Segregation Logic (The "Why")
  • No Oxidizers: Pyrroles are easily oxidized.[1] Mixing this waste with nitric acid, peroxides, or permanganates can cause immediate, violent polymerization and heat generation.

  • No Strong Bases: As a carboxylic acid, mixing with concentrated hydroxides (NaOH) will generate heat (neutralization enthalpy) and form salts, potentially altering the solubility profile in the waste stream.

Visualizing the Segregation Workflow

The following decision tree illustrates the mandatory sorting logic to prevent reaction in the waste drum.

WasteSegregation Start Waste: 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid Dissolved Solid Solid (Powder/Crystals) StateCheck->Solid Dry SolventCheck Check Solvent Type Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalogenated No Halogens BinHalo DISPOSE: Liquid Halogenated Waste (Label: Organic Irritant) Halogenated->BinHalo BinNonHalo DISPOSE: Liquid Non-Halogenated Waste (Label: Organic Irritant) NonHalogenated->BinNonHalo ContamCheck Is it contaminated with Oxidizers? Solid->ContamCheck BinSolid DISPOSE: Solid Hazardous Waste (Label: Organic Solid, Irritant) ContamCheck->BinSolid Pure/Inert BinOx STOP: Neutralize Oxidizer First Do NOT Mix ContamCheck->BinOx Oxidizer Present

Figure 1: Critical Decision Tree for segregating pyrrole-derivative waste streams to prevent incompatibility reactions.

The Disposal Protocol

This protocol ensures compliance with EPA (RCRA) standards and European Waste Catalogue (EWC) guidelines for laboratory chemicals.

Scenario A: Disposal of Solid Substance (Pure or Expired)

Context: You have a vial of expired or degraded compound (often indicated by a color shift to dark brown/black due to pyrrole oxidation).[1]

  • PPE Verification: Don nitrile gloves (double-gloved recommended), safety glasses, and a lab coat.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar labeled "Hazardous Waste - Solid."[1]

  • Transfer:

    • If the compound is in a glass vial, place the entire vial into the waste jar. Do not attempt to scrape it out; this generates unnecessary dust (inhalation hazard).[1]

    • If loose powder, gently transfer using a disposable spatula.[1]

  • Labeling:

    • Constituents: Write "4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid" (or "Organic Acid, Solid" if specific name space is limited).

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).[1]

  • Final Disposition: Seal the container. This stream is destined for High-Temperature Incineration .[1]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Context: The compound is dissolved in a solvent (e.g., DMSO, Methanol) after an experiment.

  • pH Check: Ensure the solution is not strongly acidic (pH < 2) or basic (pH > 12). If so, neutralize to pH 5–9 to prevent corrosion of the waste drum.

  • Solvent Identification:

    • Case 1 (DMSO/Methanol/DMF): Pour into the Non-Halogenated Organic Waste carboy.[1]

    • Case 2 (DCM/Chloroform): Pour into the Halogenated Organic Waste carboy.[1]

  • Rinsing: Triple-rinse the glassware with the primary solvent.[1] Add rinsate to the same waste container.

  • Do Not Flush: Under no circumstances should this compound be poured down the sink.[1] Its aquatic toxicity profile is not fully characterized, necessitating a "zero-discharge" approach.[1]

Emergency Contingencies: Spill Response

In the event of a benchtop spill, immediate containment is required to prevent particulate spread.

SpillResponse Alert 1. Alert Personnel (Evacuate immediate area) PPE 2. Don PPE (Nitrile, N95/Respirator if dusty) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Clean 4. Cleanup (Sweep/Wipe into bag) Contain->Clean Wash 5. Decontaminate (Wash surface with soap/water) Clean->Wash

Figure 2: Operational workflow for solid spill response.[1][2][4][5]

Detailed Cleanup Steps:

  • Dust Control: If the spill is dry powder, do not use a brush immediately.[1] Cover with a damp paper towel (water or ethanol) to prevent aerosolization.[1]

  • Collection: Wipe up the damp material and place it in a distinct "Debris/Spill Cleanup" bag.[1]

  • Surface Decontamination: Wash the surface with a mild detergent solution (1% Alconox or similar).[1] The carboxylic acid group makes the residue soluble in slightly basic aqueous soap solutions.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12473, Pyrrole-2-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

Executive Summary & Hazard Profile 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is a functionalized pyrrole derivative commonly used as a pharmacophore building block in drug discovery. While specific toxicological d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid is a functionalized pyrrole derivative commonly used as a pharmacophore building block in drug discovery. While specific toxicological data for this exact derivative may be limited, its structural homology to pyrrole-2-carboxylic acid and general organic acids dictates a strict safety protocol.

Core Hazard Classification (GHS/CLP Read-Across):

  • Signal Word: WARNING

  • Physical State: Solid (Powder/Crystal), often electrostatic.

  • Primary Hazards:

    • H315: Causes skin irritation (Acidic functionality).

    • H319: Causes serious eye irritation (Micro-particulate abrasion + acidity).

    • H335: May cause respiratory irritation (Inhalation of fines).[1][2]

  • Bioactive Precaution: As a drug intermediate, this compound should be treated as a Potent Compound (Band 2/3) until specific potency data rules out biological activity.

PPE Selection Matrix: The "Why" Behind the Gear

Effective protection relies on the "Barrier Principle"—matching the PPE material to the chemical's permeation properties.

PPE CategoryRecommended SpecificationScientific Rationale
Hand Protection Nitrile Rubber (Min. Thickness: 0.11 mm) Permeation Resistance: Natural rubber (latex) is susceptible to degradation by organic acids. Nitrile offers superior resistance to the carboxylic acid moiety and the organic framework. Double Gloving: Recommended during solubilization (e.g., in DMSO/DMF) to prevent solvent-mediated permeation.
Eye Protection Chemical Splash Goggles (Indirect Vent) Particulate Risk: Standard safety glasses allow fine powders to migrate around the lens during static events. Goggles seal the orbital area against acidic dust and splashes.
Respiratory Fume Hood (Primary) / N95 (Secondary) Engineering Control First: The primary barrier must be the laminar flow of a fume hood. Use a fit-tested N95/P100 respirator only if weighing outside a hood (not recommended) or during spill cleanup.
Body Defense Lab Coat (Poly-Cotton or Tyvek) Acid Protection: Standard cotton coats are sufficient for small scale (<1g). For scale-up (>10g), use Tyvek arm sleeves to prevent dust accumulation on forearms.

Operational Protocols

Protocol A: Safe Weighing & Transfer (Solid State)

Context: Pyrrole derivatives are often light-sensitive and prone to static charge.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Pyrrole powders are "fly-away" solids; static charge disperses them into the breathing zone.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially trace-metal sensitive; use PTFE-coated tools.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue to solubilize and remove invisible dust residues.

Protocol B: Solubilization (Liquid State)

Context: Dissolving the acid in organic solvents (DMSO, DMF, Methanol) increases skin absorption risks.

  • Solvent Choice: Add solvent slowly. Carboxylic acids can generate mild heat of solvation.

  • Glove Discipline: If using DMSO (dimethyl sulfoxide), double glove . DMSO alters skin permeability, potentially carrying the dissolved pyrrole acid directly into the bloodstream.

  • Vessel Management: Keep reaction vessels covered with foil. Methoxyphenyl-pyrroles can undergo photo-oxidation, leading to dark tar formation which complicates cleanup and disposal.

Visualizing Safety Logic

Diagram 1: PPE & Handling Decision Tree

This workflow illustrates the decision-making process for handling this compound based on scale and state.

PPE_Workflow Start Start: Handling 4-(4-methoxyphenyl)-1H-pyrrole-2-COOH State_Check Check Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution (DMSO/MeOH) State_Check->Liquid Weighing Weighing / Transfer Solid->Weighing Solvent_Risk Solvent Carrier Risk? (e.g., DMSO penetrates skin) Liquid->Solvent_Risk Engineering Primary: Fume Hood (Face Velocity >80 fpm) Weighing->Engineering PPE_Solid PPE: Nitrile Gloves + Goggles + Lab Coat Engineering->PPE_Solid Static Risk: Static Discharge Action: Use Ionizer/Anti-static Gun PPE_Solid->Static Cleanup Decontamination: Wipe with MeOH/EtOH Static->Cleanup PPE_Liquid PPE: Double Nitrile Gloves + Splash Goggles Solvent_Risk->PPE_Liquid PPE_Liquid->Cleanup Disposal Disposal: Solid/Liquid Organic Waste Cleanup->Disposal

Caption: Operational workflow distinguishing between solid-state dust hazards and liquid-state permeation risks.

Emergency Response & Disposal

Spills
  • Solid Spill: Do not dry sweep (generates dust).[3] Cover with wet paper towels (water/methanol mix) to dampen, then wipe up. Place in a sealed bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizing solvents.

Disposal Logic

Do not flush down the drain. The pyrrole ring is stable and potentially toxic to aquatic life (H402 read-across).

  • Segregation:

    • Solid Waste: Label as "Solid Organic Waste - Irritant."

    • Liquid Waste: Segregate into "Organic Solvents (Non-Halogenated)" unless chlorinated solvents were used.

  • Destruction Method: High-temperature incineration equipped with an afterburner and scrubber is the required method to fully oxidize the nitrogen-containing pyrrole ring.

Diagram 2: Waste Stream Classification

Waste_Disposal Waste_Origin Waste Generation Type_Check Waste Type? Waste_Origin->Type_Check Solid_Waste Solid (Powder, Contaminated Wipes) Type_Check->Solid_Waste Liquid_Waste Liquid (Mother Liquor, Rinses) Type_Check->Liquid_Waste Solid_Action Seal in Double Bag Label: 'Solid Organic - Irritant' Solid_Waste->Solid_Action Liquid_Action Check pH & Solvent Liquid_Waste->Liquid_Action Final Incineration (Professional Disposal Service) Solid_Action->Final Neutralize If Acidic (pH < 4): Neutralize with NaHCO3 Liquid_Action->Neutralize Acidic Stream Stream: Non-Halogenated Organic Liquid_Action->Stream Neutral Neutralize->Stream Stream->Final

Caption: Decision tree for compliant disposal, emphasizing neutralization of acidic residues prior to streaming.

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: Pyrrole-2-carboxylic acid (Parent Compound Read-Across). Retrieved from

  • Thermo Fisher Scientific. (2009).[5] Material Safety Data Sheet: Pyrrole-2-carboxylic acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12473, Pyrrole-2-carboxylic acid.[6] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved from

  • TCI Chemicals. (2025).[4] Safety Data Sheet: Pyrrole-2-carboxylic acid. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
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Reactant of Route 2
4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
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